3-Fluoropyrrolidine-1-sulfonamide
Beschreibung
Eigenschaften
Molekularformel |
C4H9FN2O2S |
|---|---|
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
3-fluoropyrrolidine-1-sulfonamide |
InChI |
InChI=1S/C4H9FN2O2S/c5-4-1-2-7(3-4)10(6,8)9/h4H,1-3H2,(H2,6,8,9) |
InChI-Schlüssel |
XNJILALDEXTJCJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC1F)S(=O)(=O)N |
Herkunft des Produkts |
United States |
The Next-Generation MAPK Paradox Breaker: Mechanism of Action of 3-Fluoropyrrolidine-1-sulfonamide Derivatives
Executive Summary
The clinical utility of first-generation BRAF inhibitors (BRAFi) such as vemurafenib and encorafenib is fundamentally limited by a phenomenon known as the MAPK paradox —the hyperactivation of the extracellular signal-regulated kinase (ERK) pathway in cells harboring wild-type BRAF (BRAF WT) and upstream active RAS. This paradoxical activation not only drives secondary malignancies but also restricts the maximum tolerated dose, resulting in suboptimal target coverage in BRAF V600E-mutant tumors.
Recent structural biology and medicinal chemistry efforts have culminated in the development of 3-Fluoropyrrolidine-1-sulfonamide derivatives , most notably Mosperafenib (RG6344 / RO7276389) [1]. As a "paradox-breaker," this chemical class achieves potent, selective inhibition of mutant BRAF without transactivating RAF dimers in healthy tissues[2]. This whitepaper provides an in-depth technical analysis of the structural pharmacology, mechanism of action (MoA), and the self-validating experimental workflows required to evaluate these next-generation inhibitors.
Structural Pharmacology: The 3-Fluoropyrrolidine-1-sulfonamide Motif
The core structural innovation of Mosperafenib lies in its unique scaffold: (3R)-N-{2-cyano-4-fluoro-3-[(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)oxy]phenyl}-3-fluoropyrrolidine-1-sulfonamide[1].
First-generation inhibitors bind to the ATP-binding pocket of BRAF in a manner that stabilizes the kinase domain in an active conformation (the α C-helix "IN" state). This conformational locking facilitates the dimerization of the drug-bound BRAF with a drug-free CRAF molecule, subsequently hyperactivating MEK and ERK.
Conversely, the 3-fluoropyrrolidine-1-sulfonamide moiety acts as a steric and electronic disruptor. By occupying the binding pocket, it forces the kinase domain into a conformation that is incompatible with the RAF dimer interface[3]. This structural perturbation prevents the allosteric transactivation of CRAF, effectively "breaking" the paradox. Furthermore, this specific fluorinated sulfonamide enhances blood-brain barrier (BBB) permeability, making the derivative highly effective against central nervous system (CNS) metastases[4].
Mechanism of Action: Breaking the MAPK Paradox
To understand the MoA of 3-fluoropyrrolidine-1-sulfonamide derivatives, we must analyze the signal transduction causality.
In a BRAF WT / RAS-mutant cellular context, upstream RAS promotes the formation of BRAF-CRAF heterodimers. When a first-generation BRAFi binds to one protomer of this dimer, it induces a negative cooperativity that prevents the second protomer from binding the drug, while simultaneously hyperactivating its kinase function[5].
Mosperafenib bypasses this liability. Because it does not trigger phosphorylated ERK (p-ERK) over-activation in BRAF WT contexts, the therapeutic window is dramatically widened. Clinicians can dose the drug to achieve >95% target inhibition (IC95) of the mutant BRAF without inducing dose-limiting cutaneous toxicities driven by WT paradox activation[6].
Fig 1: MAPK pathway modulation comparing 1st-generation BRAF inhibitors vs. Mosperafenib.
Clinical and Preclinical Efficacy
The lack of paradoxical MAPK activation allows Mosperafenib to be dosed higher, achieving superior target inhibition in vivo. In preclinical metastatic colorectal cancer (mCRC) models, Mosperafenib monotherapy outperformed the standard-of-care Encorafenib/Cetuximab combination at clinically relevant doses[7].
This preclinical success has translated into highly promising Phase I clinical data (ISRCTN13713551), particularly in mCRC—a notoriously difficult-to-treat indication due to rapid EGFR-mediated resistance[8].
Table 1: Phase I Clinical Efficacy of Mosperafenib (RG6344) in mCRC[8]
| Clinical Metric | BRAFi-Naïve mCRC Patients | BRAFi-Experienced mCRC Patients |
| Objective Response Rate (ORR) | 25.0% | 14.8% |
| Disease Control Rate (DCR) | 100.0% | 62.9% |
| Median Progression-Free Survival (mPFS) | 7.3 months | 3.6 months |
Note: The 100% DCR in BRAFi-naïve patients underscores the profound advantage of eliminating the MAPK paradox, allowing sustained target suppression without compensatory EGFR/ERK feedback loops.
Self-Validating Experimental Protocols
To rigorously evaluate the paradox-breaking properties of any novel 3-fluoropyrrolidine-1-sulfonamide derivative, researchers must employ self-validating assay systems. As an application scientist, I mandate the following protocols to ensure data integrity and establish definitive causality.
Protocol A: In Vitro Paradox Breaking Validation (p-ERK AlphaLISA/Western Blot)
Rationale: Paradoxical activation requires upstream RAS activity. Therefore, testing must be conducted in a BRAF WT / RAS-mutant cell line (e.g., HCT116) alongside a BRAF V600E control line (e.g., HT29). Serum starvation is critical to eliminate growth-factor-induced basal p-ERK noise, ensuring that any observed p-ERK spike is strictly a drug-induced artifact.
Step-by-Step Methodology:
-
Cell Seeding: Seed HCT116 (KRAS mutant, BRAF WT) and HT29 (BRAF V600E) cells in 96-well plates at 1×104 cells/well in complete media. Incubate for 24 hours.
-
Serum Starvation (Critical Step): Wash cells twice with PBS and replace with serum-free media (0.1% BSA) for 16–18 hours. Causality: This establishes a true basal MAPK baseline.
-
Compound Treatment: Treat cells with a 10-point dose-response titration (1 nM to 10 µM) of Mosperafenib.
-
Positive Control: Encorafenib (will induce a p-ERK spike in HCT116).
-
Negative Control: Trametinib (MEK inhibitor, will abolish all p-ERK).
-
-
Lysis & Detection: After 1 hour of treatment, lyse cells using RIPA buffer supplemented with protease/phosphatase inhibitors. Quantify p-ERK1/2 (Thr202/Tyr204) and total ERK using AlphaLISA or quantitative Western Blotting.
-
Validation Check: The assay is only valid if Encorafenib induces a >3-fold increase in p-ERK in HCT116 cells at 1 µM. Mosperafenib should maintain p-ERK at or below baseline levels.
Protocol B: In Vivo Pharmacodynamic (PD) Target Engagement
Rationale: To prove that the lack of paradox activation translates to a superior therapeutic window, in vivo models must demonstrate sustained IC80/IC95 target inhibition without dose-limiting toxicities (e.g., weight loss).
Step-by-Step Methodology:
-
Xenograft Establishment: Subcutaneously implant 5×106 LS411N (BRAF V600E CRC) cells into the right flank of athymic nude mice.
-
Randomization: Once tumors reach ~150 mm³, randomize into three cohorts (n=8): Vehicle, Encorafenib (30 mg/kg), and Mosperafenib (60 mg/kg for IC80, 140 mg/kg for IC95)[6].
-
Dosing & Monitoring: Administer compounds via oral gavage (PO) daily. Monitor tumor volume via calipers and body weight twice weekly. Causality: Stable body weight validates the improved safety profile of the paradox breaker.
-
PD Sampling: On day 14, sacrifice 3 mice per group at 2 hours, 8 hours, and 24 hours post-dose. Extract tumors, snap-freeze in liquid nitrogen, and perform immunohistochemistry (IHC) for p-ERK.
-
Validation Check: Mosperafenib at 140 mg/kg must show >95% p-ERK suppression at the 24-hour trough without significant body weight loss, proving the expanded therapeutic index[6].
Conclusion & Future Perspectives
The integration of the 3-fluoropyrrolidine-1-sulfonamide moiety into the BRAF inhibitor scaffold represents a watershed moment in targeted oncology. By physically preventing the dimerization-dependent transactivation of CRAF, Mosperafenib (RG6344) dismantles the MAPK paradox. This allows for unprecedented, sustained p-ERK inhibition, demonstrating exceptional single-agent activity in BRAFi-naïve mCRC and offering a highly potent backbone for combinations with EGFR inhibitors (Cetuximab) and chemotherapy (FOLFOX)[7]. Future development will likely expand this chemical class into CNS-metastatic melanomas and pediatric gliomas, leveraging its superior BBB penetrance.
References
-
Mosperafenib | New Drug Approvals New Drug Approvals Blog URL:[Link]
-
Mosperafenib, a Novel Paradox-Breaker BRAF Inhibitor with Potent Preclinical Activity in BRAF-Mutated Colorectal Cancer Molecular Cancer Therapeutics (AACR Journals) URL:[Link]
-
Preliminary safety, pharmacokinetics, and clinical activity of RG6344 in patients with BRAF V600E-mutant metastatic colorectal cancer (mCRC) Journal of Clinical Oncology (ASCO Publications) URL:[Link]
-
Abstract 5606: The novel brain-penetrant paradox breaker BRAF inhibitor RG6344 manifests exceptional activity in BRAF mutant colorectal cancers Cancer Research (AACR Journals) URL:[Link]
-
Preclinical Characterization of a Next-Generation Brain Permeable, Paradox Breaker BRAF Inhibitor ResearchGate URL:[Link]
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Mosperafenib, a novel paradox breaker BRAF inhibitor with potent preclinical activity in BRAF mutated colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
Pharmacokinetic Optimization of Fluorinated Pyrrolidine Sulfonamides: A Technical Whitepaper
Mechanistic Rationale: The Pyrrolidine Sulfonamide Scaffold
In modern medicinal chemistry, the shift from flat, sp2-hybridized aromatic systems to sp3-rich frameworks is a proven strategy for improving clinical success rates. The pyrrolidine ring , a five-membered nitrogen heterocycle, is a privileged scaffold that provides exceptional three-dimensional pharmacophore coverage due to its non-planarity and "pseudorotation" dynamics 1.
When coupled with a sulfonamide moiety, the resulting architecture gains significant advantages over traditional amides. Sulfonamides act as robust hydrogen-bond acceptors and are highly resistant to enzymatic cleavage by amidases. However, native pyrrolidine sulfonamides often suffer from rapid hepatic clearance and poor oral bioavailability due to high lipophilicity and vulnerability to cytochrome P450 (CYP450) mediated oxidation.
To overcome these pharmacokinetic (PK) liabilities, strategic fluorination is employed. Fluorine’s high electronegativity and small van der Waals radius (1.47 Å) allow it to modulate the pKa of adjacent functional groups, lower lipophilicity (ChromlogD), and provide a steric/electronic shield against oxidative metabolism without drastically altering the molecule's spatial footprint 2.
Fig 1: Impact of strategic fluorination on CYP450-mediated metabolic clearance pathways.
Quantitative Pharmacokinetic Profiling: A Case Study
The impact of fluorination on pyrrolidine sulfonamides is best illustrated by the optimization of Transient Receptor Potential Vanilloid-4 (TRPV4) antagonists 3. Transitioning from a piperidine core (Compound 1) to a trans-pyrrolidine-diol core (Compound 51) improved target potency by 50-fold due to conformational rigidity. However, to achieve clinical viability, the sulfonamide moiety required optimization.
By introducing a 2-cyano, 4-trifluoromethyl (4-CF3) sulfonamide (Compound 52, GSK3395879), researchers successfully balanced lipophilicity and clearance, achieving an exceptional 72% oral bioavailability in rodent models. The trifluoromethyl group acts as an electron-withdrawing metabolic blocker, preventing oxidative degradation of the aryl ring.
Table 1: Pharmacokinetic Profiling of TRPV4 Antagonist Scaffolds
| Compound | Core Structure | Sulfonamide Substituent | hTRPV4 IC₅₀ (nM) | ChromlogD | Rat CL (mL/min/kg) | Oral Bioavailability (F%) |
| Compound 1 | Piperidine | Unsubstituted | 130.0 | 6.3 | 19 | 56% |
| Compound 51 | Pyrrolidine-diol | 3-F, 4-CN | 2.5 | 4.6 | 58 | 35% |
| Compound 52 | Pyrrolidine-diol | 2-CN, 4-CF3 | 1.0 | 4.6 | Moderate | 72% |
Data summarized from in vivo rat models demonstrating the superiority of the fluorinated pyrrolidine-diol scaffold.
Experimental Methodologies: Self-Validating PK Workflows
To ensure scientific integrity, the evaluation of fluorinated pyrrolidine sulfonamides must rely on self-validating experimental systems. Below are the definitive protocols for in vitro and in vivo profiling.
Protocol A: In Vitro Microsomal Metabolic Stability Assay
Objective: Determine intrinsic clearance ( CLint ) and isolate Phase I CYP450 metabolism vulnerabilities.
-
Step 1: Matrix Preparation. Thaw rat liver microsomes (RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological pH.
-
Causality: Microsomes contain isolated CYP enzymes but lack cytosolic transferases, allowing researchers to specifically pinpoint oxidative liabilities without confounding Phase II conjugation.
-
-
Step 2: Compound Spiking. Spike the fluorinated pyrrolidine sulfonamide (e.g., Compound 52) to a final concentration of 1 μM.
-
Step 3: Reaction Initiation. Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the cofactor NADPH (1 mM final concentration).
-
Causality: NADPH provides the reducing equivalents required for CYP450 catalytic cycles. Without it, oxidation cannot occur.
-
-
Step 4: Serial Quenching. At time points 0, 5, 15, 30, and 60 minutes, extract 50 μL aliquots and immediately quench in 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
Causality: Acetonitrile instantly denatures the CYP enzymes, freezing the metabolic profile at exact time intervals.
-
-
Self-Validation Check: The assay must include a Minus-NADPH control (incubated for 60 mins without NADPH). If the compound degrades in this control, the instability is chemical (e.g., hydrolysis in buffer), not metabolic. A positive control (Verapamil) must show rapid depletion to confirm the microsomes are enzymatically active.
Protocol B: In Vivo Pharmacokinetic Profiling (Rodent PO/IV)
Objective: Determine systemic clearance, volume of distribution (Vd), and absolute oral bioavailability (F%).
-
Step 1: Formulation. Formulate the IV dose in 5% DMSO / 95% PEG400 and the PO dose in 0.5% Methylcellulose.
-
Causality: Fluorinated compounds often have altered solubility profiles. A solution formulation for IV ensures 100% systemic delivery, while a suspension for PO mimics standard solid-dose dissolution in the gut.
-
-
Step 2: Dosing & Sampling. Administer IV (1 mg/kg) and PO (5 mg/kg) to separate cohorts of Sprague-Dawley rats equipped with jugular vein catheters.
-
Causality: Catheters allow for stress-free serial blood sampling. Stress induces sympathetic nervous system activation, altering hepatic blood flow and artificially skewing clearance data.
-
-
Step 3: Plasma Extraction & LC-MS/MS. Centrifuge blood to isolate plasma. Precipitate proteins using methanol, centrifuge, and inject the supernatant into a triple-quadrupole LC-MS/MS.
-
Self-Validation Check: The IV cohort's Area Under the Curve (AUC) extrapolated to infinity must have an R2>0.95 for the terminal elimination phase. If the terminal phase is not linear on a log-linear plot, the sampling duration was insufficient to capture true elimination.
Fig 2: Standardized in vivo pharmacokinetic profiling workflow for sulfonamide candidates.
Efflux Ratios and Blood-Brain Barrier Penetration
For targets located within the central nervous system (CNS), such as Glycine Transporter 1 (GlyT1), oral bioavailability alone is insufficient; the compound must cross the blood-brain barrier (BBB). Pyrrolidine sulfonamides are frequently recognized by P-glycoprotein (P-gp) efflux transporters, resulting in high Efflux Ratios (ER) and poor brain penetrance.
Research indicates that the specific placement of fluorophenyl substituents at position 3 of the pyrrolidine sulfonamide core drastically lowers the ER 1. The electron-withdrawing nature of the fluorine atom reduces the basicity of the system, minimizing the electrostatic interactions required for P-gp binding, thereby allowing the molecule to achieve therapeutic concentrations in the CNS.
References
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.National Institutes of Health (NIH) / PMC.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).Semantic Scholar / Pharmaceuticals.
- Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4).Journal of Medicinal Chemistry - ACS Publications.
Sources
An In-Depth Technical Guide to the In Silico Molecular Docking of 3-Fluoropyrrolidine-1-sulfonamide
This guide provides a comprehensive, technically-grounded walkthrough for conducting in silico molecular docking studies on 3-Fluoropyrrolidine-1-sulfonamide, a novel small molecule with therapeutic potential. Tailored for researchers, computational chemists, and drug development professionals, this document moves beyond a simple protocol, delving into the scientific rationale behind each step to ensure a robust and reproducible computational experiment.
Introduction: The Convergence of a Privileged Scaffold and a Rational Target
In the landscape of modern drug discovery, in silico molecular docking has emerged as an indispensable tool, enabling the rapid and cost-effective prediction of how a small molecule (a ligand) might interact with a biological macromolecule (a receptor). This predictive power allows scientists to prioritize experimental screening, refine lead compounds, and gain mechanistic insights into biological processes at an atomic level.
This guide focuses on a specific, synthetically accessible ligand: 3-Fluoropyrrolidine-1-sulfonamide . This molecule is of significant interest due to its composition of two key moieties:
-
The Sulfonamide Group: A well-established pharmacophore present in a wide array of antibacterial, diuretic, and anticancer drugs. It acts as a potent hydrogen bond donor and acceptor, often mimicking the transition state of enzymatic reactions.
-
The Fluoropyrrolidine Ring: The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including metabolic stability, membrane permeability, and binding affinity, through favorable electrostatic interactions.
Given the established role of sulfonamides as competitive inhibitors of Dihydropteroate Synthase (DHPS) , a critical enzyme in the bacterial folate biosynthesis pathway, this guide will use DHPS as a representative and scientifically sound protein target.[1][2][3][4] By inhibiting DHPS, sulfonamide drugs disrupt the production of folic acid, a vital nutrient for bacterial DNA synthesis and survival.
This document will detail a complete, self-validating workflow for docking 3-Fluoropyrrolidine-1-sulfonamide into the active site of DHPS, from initial molecule preparation to the critical analysis of results.
Section 1: The Ligand - Characterization and Preparation of 3-Fluoropyrrolidine-1-sulfonamide
The first pillar of any successful docking study is a meticulously prepared ligand. The quality of the ligand's 3D structure, charge distribution, and conformational flexibility directly impacts the reliability of the predicted binding pose and affinity. As 3-Fluoropyrrolidine-1-sulfonamide is a novel construct for this guide, its properties are derived from its constituent parts.[5][6][7][8][9] For this study, we will consider the (S)-enantiomer.
| Property | Value | Source |
| IUPAC Name | (3S)-3-fluoropyrrolidine-1-sulfonamide | Derived |
| Molecular Formula | C4H9FN2O2S | Derived |
| Molecular Weight | 168.19 g/mol | Derived |
| Canonical SMILES | C1CC | Derived |
| InChI Key | Derived from structure | Derived |
Experimental Protocol: Ligand Preparation
The objective of this protocol is to convert the 2D chemical representation of our ligand into a three-dimensional, energy-minimized structure suitable for docking. This involves generating a 3D conformer, adding hydrogen atoms, and assigning accurate partial charges.
Rationale: Docking algorithms rely on the physical shape and electrostatic potential of the ligand. An unoptimized 2D structure lacks the necessary spatial information, while incorrect protonation states or charges will lead to flawed predictions of intermolecular interactions.
Tools:
-
Chemical sketcher (e.g., MarvinSketch, ChemDraw) or database (e.g., PubChem).
-
AmberTools with antechamber and parmchk for charge and parameter assignment.[10][11]
Step-by-Step Methodology:
-
Generate 2D Structure: Draw 3-Fluoropyrrolidine-1-sulfonamide in a chemical sketcher and save it in a common format like .mol or .sdf. Alternatively, obtain the SMILES string (C1C=O)C) and use it as input for the next step.
-
Create Initial 3D Coordinates: Use a tool like Open Babel or the online converter of your choice to generate an initial 3D structure from the 2D file or SMILES string. Save this as ligand.pdb.
-
Add Hydrogens: Crystal structures and 2D-to-3D conversion tools often omit hydrogen atoms. Add them according to a physiological pH (e.g., 7.4). The reduce program from AmberTools is excellent for this.
-
Calculate Partial Charges and Assign Atom Types: This is the most critical step. We will use the antechamber program to assign AM1-BCC charges, which are well-suited for drug-like molecules.[10]
-
-i: input file (ligand_H.pdb)
-
-fi: input file format (pdb)
-
-o: output file (ligand.mol2)
-
-fo: output file format (mol2)
-
-c bcc: charge method (AM1-BCC)
-
-s 2: verbosity level
-
-nc 0: net charge of the molecule (0 for our ligand)
-
-
Generate PDBQT File for AutoDock Vina: The final step is to convert the prepared .mol2 file into the .pdbqt format required by AutoDock Vina. This format includes atomic charges, atom types, and information on rotatable bonds. This can be done using AutoDock Tools (ADT) or command-line scripts from Meeko.[12][13]
Section 2: The Receptor - Identifying and Preparing Dihydropteroate Synthase (DHPS)
The selection and preparation of the receptor are as crucial as that of the ligand. The quality of the protein structure dictates the accuracy of the binding site definition and the subsequent docking calculations.
Rationale for Target Selection
We have selected Dihydropteroate Synthase (DHPS) from Bacillus anthracis (the causative agent of anthrax) as our target. This choice is based on:
-
Biological Relevance: DHPS is a validated target for sulfonamide antibiotics.[1][2]
-
Structural Availability: High-resolution crystal structures of B. anthracis DHPS complexed with inhibitors are available in the Protein Data Bank (PDB).[2]
For this guide, we will use PDB ID: 3H23 , which is the crystal structure of B. anthracis DHPS in complex with a pterin-based inhibitor.[2] Using a structure that already contains a bound ligand (a "holo" structure) is advantageous as it helps identify the correct binding pocket.
Experimental Protocol: Receptor Preparation
The goal is to clean the raw PDB file to create a receptor model that is computationally ready for docking. This involves removing non-essential molecules, correcting structural issues, adding hydrogens, and assigning charges.
Rationale: Raw PDB files often contain crystallographic water molecules, co-solvents, and ions that can interfere with the docking process.[13][14] Furthermore, crystal structures may have missing atoms or side chains that need to be repaired to ensure a complete and accurate representation of the active site.
Tools:
-
UCSF ChimeraX or PyMOL for visualization and initial cleaning.[14][15][16]
-
AutoDock Tools (ADT) for final preparation and PDBQT file generation.[17]
Step-by-Step Methodology:
-
Download and Visualize the Structure: Download the PDB file for 3H23 from the RCSB PDB website. Open it in UCSF ChimeraX.
-
Clean the PDB File:
-
The structure likely contains multiple protein chains, water molecules (HOH), and the co-crystallized ligand. For this exercise, we will remove everything except for one protein chain (e.g., Chain A) that constitutes the active site.
-
Use the selection and deletion tools in ChimeraX to remove water molecules, any ions not critical for structural integrity, and the original ligand.[14][18][19] This is crucial because we want to see where our new ligand docks without bias from the existing one.
-
Save the cleaned protein chain as receptor_clean.pdb.
-
-
Prepare the Receptor in AutoDock Tools (ADT):
-
Open ADT and load receptor_clean.pdb.
-
Add Hydrogens: Go to Edit -> Hydrogens -> Add. Choose "Polar only" as this is sufficient for most docking calculations and computationally less expensive.
-
Assign Charges: Go to Edit -> Charges -> Compute Gasteiger. These charges are empirically derived and are standard for AutoDock calculations.
-
Set Atom Types: ADT automatically assigns AutoDock atom types.
-
Save as PDBQT: Go to Grid -> Macromolecule -> Choose. Select the receptor and save it as receptor.pdbqt. This file now contains the receptor coordinates with added hydrogens, partial charges, and atom type information.
-
Section 3: The Docking Protocol - Simulating the Molecular Handshake
With both the ligand and receptor prepared, the next stage is to define the search space and execute the docking simulation using AutoDock Vina.
Core Concepts: Search Algorithm and Scoring Function
Molecular docking software operates on two core components:
-
Search Algorithm: This component explores the vast conformational space of the ligand within the defined binding site, generating numerous possible binding poses. AutoDock Vina uses a sophisticated Lamarckian genetic algorithm for this purpose.[17]
-
Scoring Function: For each generated pose, a scoring function estimates the binding affinity (or binding free energy). This score is used to rank the poses, with lower (more negative) scores generally indicating a more favorable interaction.[12][20]
Experimental Protocol: Executing the Docking Simulation
Tools:
Step-by-Step Methodology:
-
Define the Search Space (Grid Box):
-
In ADT, with the receptor.pdbqt loaded, go to Grid -> Grid Box.
-
A box will appear in the viewer. This box defines the three-dimensional space where Vina will search for binding poses.
-
Causality: The size and location of this box are critical. If it's too small, you might miss the true binding pose. If it's too large, the search becomes computationally expensive and less accurate. Since we used the 3H23 structure, which had a bound ligand, we can center the grid box on the coordinates of that original ligand to define the known active site.
-
Adjust the center coordinates (e.g., center_x, center_y, center_z) and dimensions (e.g., size_x, size_y, size_z) to encompass the entire active site, typically with a 4-5 Å buffer around where the ligand is expected to bind. Note these coordinates and dimensions. For this example, let's assume the following values:
-
center_x = 15.2, center_y = 53.9, center_z = 16.9
-
size_x = 22.0, size_y = 22.0, size_z = 22.0 (in Angstroms)
-
-
-
Create the Vina Configuration File:
-
Create a text file named conf.txt. This file tells Vina where to find the input files and what parameters to use for the docking run.
-
exhaustiveness : Controls the thoroughness of the search. Higher values increase accuracy but also computation time. A value of 16 is a good balance for standard docking.
-
num_modes : The number of binding modes (poses) to generate.
-
-
Run the Docking Simulation:
-
Open a terminal in the directory containing your four files (receptor.pdbqt, ligand.pdbqt, conf.txt).
-
Vina will now perform the docking calculation. This may take a few minutes depending on the complexity of the ligand and the exhaustiveness setting.[20]
-
Section 4: Results Analysis and Interpretation - From Data to Insight
The output of a Vina run consists of a log file with binding affinities and a PDBQT file containing the coordinates of the predicted binding poses. Interpreting this data correctly is paramount.
Understanding the Quantitative Output
Vina will produce a ranked list of binding modes in the output_log.txt file.
| Mode | Affinity (kcal/mol) | RMSD l.b. | RMSD u.b. |
| 1 | -8.5 | 0.000 | 0.000 |
| 2 | -8.2 | 1.852 | 2.431 |
| 3 | -7.9 | 2.105 | 3.578 |
| ... | ... | ... | ... |
| 10 | -7.1 | 4.561 | 6.012 |
-
Affinity (kcal/mol): This is the predicted binding affinity. More negative values indicate stronger predicted binding. The top-ranked pose (Mode 1) is considered the most likely binding conformation.
-
RMSD (Root Mean Square Deviation): The RMSD values compare the atomic coordinates of a given pose to the best pose (l.b. = lower bound) and the most different pose (u.b. = upper bound). A low RMSD between several top poses suggests they are clustered in a similar, well-defined binding pocket.
Qualitative Analysis: Visualizing Interactions
Quantitative scores alone are insufficient. A low binding energy is meaningless if the pose is chemically nonsensical.
Protocol: Visual Inspection and Interaction Mapping
Tools:
-
UCSF ChimeraX or PyMOL
Step-by-Step Methodology:
-
Load the Complex: Open your visualization software and load the receptor.pdbqt file. Then, load the output_poses.pdbqt file. The software will typically allow you to step through the different binding modes.
-
Analyze the Top-Ranked Pose (Mode 1): Focus on the pose with the best score.
-
Check for Key Interactions: Look for plausible intermolecular interactions. For our sulfonamide ligand binding to DHPS, we would expect to see:
-
Hydrogen Bonds: Between the sulfonamide's -SO2NH- group and polar residues in the active site.
-
Hydrophobic Interactions: Between the pyrrolidine ring and nonpolar residues.
-
Halogen Bonds/Electrostatic Interactions: From the fluorine atom to an electrophilic region in the pocket.
-
-
Assess Steric Clashes: Ensure the ligand fits snugly without significant steric clashes with the protein.
-
Biological Relevance: The pose should occupy the known active site. If it binds to a random surface patch, the result is likely a false positive, and the grid box may need adjustment.
-
Section 5: Validation and Trustworthiness - Ensuring Scientific Rigor
A crucial aspect of computational science is validation. A docking protocol must be validated to be considered trustworthy.
Self-Validating Protocol: Re-docking a Known Ligand
The most common method for validating a docking protocol is to perform a re-docking experiment .
Rationale: Before docking an unknown ligand, you must prove that your protocol (receptor preparation, grid box definition, Vina parameters) can accurately reproduce a known experimental result.
Methodology:
-
Extract the Native Ligand: From the original 3H23 PDB file, extract the coordinates of the co-crystallized inhibitor.
-
Prepare the Native Ligand: Prepare this ligand using the same protocol described in Section 1.
-
Dock the Native Ligand: Use the exact same receptor.pdbqt and conf.txt to dock the prepared native ligand back into the active site from which it came.
-
Evaluate Success:
-
Pose Reproduction: Calculate the RMSD between the top-ranked docked pose and the original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation. [20]
-
Score: The binding affinity score should be favorably low.
-
If the protocol can successfully re-dock the native ligand, it builds confidence that the setup is reliable for docking new, unknown ligands like 3-Fluoropyrrolidine-1-sulfonamide. If it fails, the protocol must be revisited; common issues include incorrect grid box placement or improper ligand protonation states.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous workflow for the in silico molecular docking of 3-Fluoropyrrolidine-1-sulfonamide against Dihydropteroate Synthase. By emphasizing the rationale behind each step—from meticulous ligand and receptor preparation to protocol validation and critical analysis of results—researchers can generate meaningful and reproducible predictions to guide their drug discovery efforts.
It is essential to remember that molecular docking is a predictive model, not a substitute for experimental validation. The promising "hits" generated from this in silico screening should be prioritized for synthesis and subsequent in vitro enzymatic assays to confirm their biological activity. Furthermore, advanced computational techniques, such as molecular dynamics (MD) simulations , can be employed on the top-ranked docked poses to assess the stability of the protein-ligand complex over time, providing a more dynamic and accurate picture of the binding event.
References
-
AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. (2026, February 10). [Source Platform]. Retrieved from [Link]
-
Scripps Research. (2020, December 4). Tutorial – AutoDock Vina. YouTube. Retrieved from [Link]
-
Scottish Universities Life Sciences Alliance. (n.d.). Preparing the protein and ligand for docking. ScotChem. Retrieved from [Link]
-
Babaoglu, K., et al. (2004). Crystal structure of 7,8-dihydropteroate synthase from Bacillus anthracis: mechanism and novel inhibitor design. Structure, 12(9), 1705-17. Retrieved from [Link]
-
Huey, R., & Morris, G. M. (2012, October 26). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute. Retrieved from [Link]
-
Forli, S., et al. (2021). Basic docking. Autodock Vina 1.2.0 documentation. Retrieved from [Link]
-
Eagon, S. (n.d.). Vina Docking Tutorial. California Polytechnic State University. Retrieved from [Link]
-
Protein Data Bank in Europe. (n.d.). PDB: 9p4a. EMBL-EBI. Retrieved from [Link]
-
Scottish Universities Life Sciences Alliance. (2025, April 8). Preparing the protein and ligand for docking. ScotChem. Retrieved from [Link]
-
Hevener, K.E., et al. (2009, December 8). 3H23: Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase. RCSB PDB. Retrieved from [Link]
-
Dennis, M.L., et al. (2017, December 6). 5U10: E. coli dihydropteroate synthase complexed with pteroic acid. RCSB PDB. Retrieved from [Link]
-
Yun, M.K., et al. (2012, March 14). 3TZF: Crystal Structure of the Yersinia pestis Dihydropteroate Synthase with Sulfonamide Drug Complex. RCSB PDB. Retrieved from [Link]
-
Kumar, S., & Kumar, P. (2020, June 19). Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians. Methods and Protocols, 3(2), 43. Retrieved from [Link]
-
Leddin, E. M. (n.d.). Using antechamber and parmchk for Ligands. [Source Platform]. Retrieved from [Link]
-
Pang, Y. P., et al. (2017). A Comprehensive Docking and MM/GBSA Rescoring Study of Ligand Recognition upon Binding Antithrombin. PMC. Retrieved from [Link]
-
Various Authors. (2023, May 5). What is the most simple protocol to prepare the liberary of ligands for molocular docking?. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). (s)-3-Fluoropyrrolidine hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 3-Fluoropyrrolidine. NIH. Retrieved from [Link]
-
NextSDS. (n.d.). 3(R)-fluoropyrrolidine — Chemical Substance Information. Retrieved from [Link]
Sources
- 1. Crystal structure of 7,8-dihydropteroate synthase from Bacillus anthracis: mechanism and novel inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. rcsb.org [rcsb.org]
- 4. rcsb.org [rcsb.org]
- 5. 1411774-27-0 | (3R)-3-Fluoropyrrolidine-1-sulfonyl chloride - AiFChem [aifchem.com]
- 6. (s)-3-Fluoropyrrolidine hydrochloride | C4H9ClFN | CID 16217739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Fluoropyrrolidine | C4H8FN | CID 2759163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ossila.com [ossila.com]
- 9. nextsds.com [nextsds.com]
- 10. emleddin.github.io [emleddin.github.io]
- 11. A Comprehensive Docking and MM/GBSA Rescoring Study of Ligand Recognition upon Binding Antithrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 13. researchgate.net [researchgate.net]
- 14. scotchem.ac.uk [scotchem.ac.uk]
- 15. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 16. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 17. dasher.wustl.edu [dasher.wustl.edu]
- 18. Tool: Dock Prep [cgl.ucsf.edu]
- 19. Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]
- 20. GIL [genomatics.net]
- 21. Tutorial – AutoDock Vina [vina.scripps.edu]
- 22. eagonlab.github.io [eagonlab.github.io]
Step-by-step synthesis protocol for 3-Fluoropyrrolidine-1-sulfonamide
Application Note: Synthesis and Purification of (R)-3-Fluoropyrrolidine-1-sulfonamide
Target Audience: Synthetic Chemists, Process Researchers, and Oncology Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Introduction & Strategic Context
The development of next-generation, "paradox-breaker" BRAF inhibitors has necessitated the large-scale synthesis of highly specific fluorinated pharmacophores. (R)-3-Fluoropyrrolidine-1-sulfonamide is a critical chiral building block utilized in the synthesis of advanced targeted therapeutics, most notably Mosperafenib (RG6344) and Plixorafenib[1][2]. These molecules are designed to treat BRAF V600E-mutant metastatic colorectal cancers and melanomas by selectively inhibiting the MAPK pathway without causing paradoxical overactivation in wild-type cells[2].
As a Senior Application Scientist, I have structured this protocol to move beyond a simple recipe. The transamidation of sulfamide using a secondary amine hydrochloride salt presents unique kinetic and purification challenges. This guide details a self-validating, high-yield methodology, emphasizing the physicochemical causality behind each operational parameter.
Reaction Workflow & Mechanistic Pathway
The synthesis relies on a nucleophilic substitution (transamidation) where the secondary amine of (R)-3-fluoropyrrolidine attacks the electrophilic sulfur atom of sulfamide (sulfuric diamide), displacing a single equivalent of ammonia.
Workflow for the transamidation of sulfamide to yield (R)-3-fluoropyrrolidine-1-sulfonamide.
Quantitative Reagent Summary
To ensure reproducibility and optimal stoichiometric balance, the following quantitative parameters must be strictly adhered to. The slight excess of the pyrrolidine derivative drives the equilibrium forward against the kinetically stable sulfamide[2].
| Reagent / Material | Role | Eq. | Mass / Vol | Amount (mmol) |
| Sulfamide (Sulfuric diamide) | Electrophile | 1.0 | 1.148 g | 11.9 mmol |
| (R)-3-Fluoropyrrolidine HCl | Nucleophile | 1.2 | 1.800 g | 14.3 mmol |
| Triethylamine (TEA) | Base / Acid Scavenger | 2.0 | 2.42 g (3.33 mL) | 23.9 mmol |
| 1,4-Dioxane | Solvent | N/A | 10.0 mL | N/A |
| Dichloromethane (DCM) | Diluent for loading | N/A | As needed | N/A |
| Silica Gel | Stationary Phase | N/A | As needed | N/A |
Step-by-Step Experimental Protocol & Causality
Step 1: Reagent Assembly and Free-Basing
-
To a heavy-walled pressure vessel (sealed tube), add 1.148 g of sulfamide and 1.8 g of (R)-3-fluoropyrrolidine hydrochloride[2].
-
Suspend the solid mixture in 10 mL of anhydrous 1,4-dioxane.
-
Add 3.33 mL of Triethylamine (TEA) dropwise to the suspension[2].
-
Expertise & Causality: The (R)-3-fluoropyrrolidine is supplied as a hydrochloride salt for bench stability. TEA (pKa ~10.75) is required to deprotonate the hydrochloride salt, generating the free secondary amine necessary to initiate nucleophilic attack. Dioxane is selected as the solvent because its high boiling point accommodates the harsh thermal conditions required for transamidation, while maintaining good solubility for the organic intermediates.
Step 2: High-Temperature Transamidation
-
Seal the pressure tube securely.
-
Heat the reaction mixture in an oil bath or heating block set to 115 °C[2].
-
Maintain vigorous stirring at this temperature for 15.5 hours[2].
-
Expertise & Causality: The displacement of ammonia from sulfamide is kinetically sluggish due to the poor leaving-group ability of the −NH2 moiety. Elevated temperatures (115 °C) are mandatory to overcome this activation energy barrier. A sealed tube is strictly required; running this under standard reflux would allow the 1,4-dioxane (b.p. 101 °C) to boil off, altering the concentration and potentially crashing out the reactants. Furthermore, the sealed environment contains the generated ammonia gas, which must be carefully managed during workup.
Step 3: Depressurization and Concentration
-
Remove the vessel from the heat source and allow it to cool completely to room temperature (rt)[2]. Caution: The vessel will be mildly pressurized with ammonia gas.
-
Carefully unseal the tube in a well-ventilated fume hood.
-
Transfer the mixture to a round-bottom flask and concentrate in vacuo using a rotary evaporator[2].
-
Expertise & Causality: Cooling before opening prevents the flash-boiling of dioxane and the violent release of ammonia. Concentrating in vacuo removes the solvent and any residual volatile unreacted TEA, leaving behind the crude product heavily mixed with TEA-HCl salts.
Step 4: Dry Loading and Chromatographic Purification
-
Dilute the concentrated crude residue with a minimal amount of Dichloromethane (DCM) to solubilize the organic components[2].
-
Add dry silica gel directly to the DCM solution (approximately 3-4 times the mass of the crude residue).
-
Evaporate the DCM/silica mixture in vacuo until a free-flowing powder is obtained[2].
-
Transfer the dry-loaded silica to the top of a prepared silica gel chromatography column[2].
-
Elute using an appropriate gradient (typically a DCM/Methanol or EtOAc/Hexane gradient optimized via TLC).
-
Expertise & Causality: Why dry loading? (R)-3-Fluoropyrrolidine-1-sulfonamide is a highly polar, low-molecular-weight compound with significant water solubility. Attempting a standard aqueous workup (e.g., washing with water to remove TEA-HCl) would result in massive product loss to the aqueous layer. Dry loading entirely bypasses the aqueous extraction phase, ensuring the polar product is transferred quantitatively to the column for separation from the highly polar salts.
Step 5: Analytical Validation
-
The target compound, (R)-3-fluoropyrrolidine-1-sulfonamide, should be isolated as a solid.
-
Self-Validation: Confirm product identity and purity via Mass Spectrometry. The expected ESI-MS signal is m/z: 169.1 [M+H]+ [2].
References
- Source: U.S. Food and Drug Administration (FDA)
- Mosperafenib | New Drug Approvals Source: New Drug Approvals URL
Sources
Application Note: Advanced N-Arylation and Cross-Coupling Strategies for 3-Fluoropyrrolidine-1-sulfonamide
Introduction & Strategic Rationale
In modern medicinal chemistry, 3-Fluoropyrrolidine-1-sulfonamide (CAS: 2165496-71-7 for the (R)-enantiomer) has emerged as a highly privileged pharmacophore building block. It is most notably utilized in the synthesis of next-generation, paradox-breaking BRAF inhibitors such as PLX8394, which target therapy-resistant melanomas and gliomas [[1]]().
The primary sulfonamide moiety ( R−SO2NH2 ) serves as a robust bioisostere for carboxylic acids, providing critical hydrogen-bond donor/acceptor interactions within kinase hinge regions. However, constructing the C(sp2)−N bond to link this building block to complex aryl or heteroaryl cores presents a significant synthetic hurdle. The strong electron-withdrawing nature of the sulfonyl group dramatically lowers the pKa of the amine (to ~10) and strips the nitrogen of its nucleophilicity. Consequently, standard amination protocols frequently fail, necessitating highly optimized Nucleophilic Aromatic Substitution (SNAr) or sterically tuned Palladium-catalyzed Buchwald-Hartwig cross-coupling methodologies.
This application note synthesizes field-proven protocols for the efficient N-arylation of 3-fluoropyrrolidine-1-sulfonamide, explaining the mechanistic causality behind catalyst, ligand, and base selection to ensure reproducible scale-up in drug development workflows.
Mechanistic Insights: Overcoming the Sulfonamide Penalty
The SNAr Pathway for Activated Electrophiles
When the target aryl ring is highly electron-deficient (e.g., ortho/para-fluorobenzonitriles), transition-metal catalysis is unnecessary. The reaction is driven entirely by the thermodynamic stability of the resulting N-aryl sulfonamide. The critical success factor here is the "Cesium Effect." Utilizing Cs2CO3 rather than K2CO3 provides a larger ionic radius, which loosely coordinates the sulfonamide anion, rendering it a "naked" and highly reactive nucleophile in polar aprotic solvents like DMF [[1]]().
Palladium-Catalyzed Buchwald-Hartwig Amination
For unactivated aryl halides, Palladium catalysis is mandatory. The primary failure mode in sulfonamide cross-coupling is the formation of a highly stable, off-cycle LnPd(Ar)(NHSO2R) intermediate. Because the sulfonamide nitrogen is a poor nucleophile, the final C-N reductive elimination step faces a massive activation energy barrier.
To overcome this thermodynamic sink, highly sterically demanding dialkylbiarylphosphine ligands such as tBuXPhos or AdBippyPhos are required. The large cone angle and bulky substituents of these ligands exert severe steric pressure on the Pd(II) center, effectively "forcing" the aryl and sulfonamide groups together and accelerating reductive elimination 2. Furthermore, the electron-rich nature of the dialkylphosphine moiety ensures rapid initial oxidative addition into the aryl halide bond.
Reaction Optimization & Condition Matrix
The following table summarizes the quantitative data and optimal condition sets based on the electronic nature of the electrophilic coupling partner.
| Coupling Strategy | Electrophile Scope | Optimal Catalyst / Ligand | Base & Solvent | Typical Yields | Key Advantage |
| SNAr | Highly activated aryl fluorides | None (Transition-metal free) | Cs2CO3 , DMF (50-100 °C) | 70-90% | Highly scalable; no heavy metal contamination 1. |
| Buchwald-Hartwig | Unactivated aryl bromides/chlorides | Pd2(dba)3 / tBuXPhos | K3PO4 , t-AmylOH (90 °C) | 60-95% | Broad substrate scope; tolerates electron-rich arenes 2. |
| Heteroaryl C-N Coupling | Complex heteroaryl halides | [Pd(crotyl)Cl]2 / AdBippyPhos | K2CO3 , CPME (100 °C) | 50-85% | Overcomes strong metal-binding by basic heterocycles 3. |
| Photoredox/Ni Catalysis | Aryl bromides (Late-stage) | NiCl₂·glyme / Ir-Photocatalyst | TMG, MeCN (RT, Blue LED) | 40-99% | Extremely mild conditions; high functional group tolerance [[4]](). |
Experimental Methodologies
Protocol A: SNAr-Mediated N-Arylation (Industrial Standard for BRAF Precursors)
This protocol is specifically designed for coupling 3-fluoropyrrolidine-1-sulfonamide with highly activated fluorobenzenes (e.g., 3,6-difluoro-2-((3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)oxy)benzonitrile), mirroring the industrial synthesis of PLX8394 1.
Materials:
-
(R)-3-Fluoropyrrolidine-1-sulfonamide (2.1 equiv)
-
Activated Aryl Fluoride (1.0 equiv)
-
Cesium Carbonate ( Cs2CO3 , 2.2 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Procedure:
-
Anion Generation: In an oven-dried flask purged with argon, suspend (R)-3-fluoropyrrolidine-1-sulfonamide and Cs2CO3 in anhydrous DMF (approx. 0.2 M relative to the sulfonamide).
-
Pre-Activation Heating: Stir the suspension at 50 °C for 30 minutes.
-
Causality: Pre-forming the sulfonamide anion ensures that the nucleophile is fully active before the electrophile is introduced, preventing competitive hydroxide attack (from trace moisture) on the aryl fluoride.
-
Self-Validation Check: The heterogeneous mixture should become slightly more translucent or exhibit a pale yellow tint, confirming the generation of the active sulfonamide anion.
-
-
Electrophile Addition: Cool the mixture briefly to room temperature. Add a solution of the activated aryl fluoride dissolved in a minimal amount of DMF.
-
Coupling: Heat the reaction mixture to 100 °C and stir for 15 hours.
-
Workup: Cool to room temperature. Quench the reaction by pouring the mixture into saturated aqueous NH4Cl . Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine (to remove DMF), dry over Na2SO4 , and concentrate in vacuo.
Protocol B: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling
For unactivated or sterically hindered aryl bromides/chlorides, the tBuXPhos-supported palladium catalytic system is the gold standard 2.
Materials:
-
3-Fluoropyrrolidine-1-sulfonamide (1.2 equiv)
-
Aryl Bromide or Chloride (1.0 equiv)
-
Pd2(dba)3 (1.5 mol% Pd)
-
tBuXPhos (4.0 mol%)
-
Potassium Phosphate tribasic ( K3PO4 , 1.5 equiv)
-
Anhydrous tert-Amyl alcohol (t-AmylOH)
Step-by-Step Procedure:
-
Inert Atmosphere Setup: Inside a nitrogen-filled glovebox, charge a Schlenk tube with the aryl halide, 3-fluoropyrrolidine-1-sulfonamide, K3PO4 , Pd2(dba)3 , and tBuXPhos.
-
Causality: Both Pd(0) and electron-rich dialkylbiarylphosphines are highly susceptible to oxidation. Glovebox setup or rigorous Schlenk techniques are non-negotiable to prevent catalyst poisoning.
-
-
Solvent Addition: Add anhydrous, degassed t-AmylOH to achieve a 0.2 M concentration.
-
Causality: t-AmylOH is chosen over toluene because its slight polarity better solubilizes the inorganic K3PO4 base, accelerating the critical deprotonation step without acting as a competing nucleophile.
-
-
Reaction Execution: Seal the tube, remove it from the glovebox, and heat the vigorously stirring mixture at 90 °C for 12–24 hours.
-
Self-Validation Check: Upon reaching 90 °C, the reaction mixture should transition from the dark purple/red of Pd2(dba)3 to a deep yellow/brown, indicating successful active catalyst formation and oxidative addition. If the solution rapidly turns black with a visible precipitate, Pd-black has formed, indicating ligand oxidation or solvent contamination.
-
-
Workup: Cool the reaction to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove inorganic salts and palladium residues. Concentrate the filtrate and purify via flash column chromatography.
Mechanistic Visualization
The following diagram illustrates the critical role of bulky ligands in driving the catalytic cycle of the Buchwald-Hartwig sulfonamidation.
Catalytic cycle of Pd-catalyzed Buchwald-Hartwig sulfonamidation using bulky biarylphosphines.
Sources
- 1. CN117813094A - Combination of specific BRAF inhibitors (paradoxical inhibitors) and PD-1 axis binding antagonists for cancer treatment - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
Application Note: Development of a Fluorescence Polarization Assay for High-Throughput Screening of Novel Kinase Inhibitors Using 3-Fluoropyrrolidine-1-sulfonamide as a Scaffold
An Application Guide by a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract The identification of novel kinase inhibitors is a cornerstone of modern drug discovery. The sulfonamide moiety is a well-established pharmacophore present in numerous approved drugs, known for its diverse biological activities, including enzyme inhibition.[1][2][3] The introduction of fluorine can further enhance desirable drug-like properties such as metabolic stability and binding affinity.[4] This guide provides a comprehensive framework for the development and validation of a robust in vitro assay to identify and characterize inhibitors of a hypothetical enzyme, Fluoro-sulfonamide Sensitive Kinase 1 (FSSK1), using 3-Fluoropyrrolidine-1-sulfonamide as a representative chemical scaffold. We detail the principles and step-by-step protocols for creating a competitive binding assay using Fluorescence Polarization (FP), a powerful technique for high-throughput screening (HTS).[5][6]
Introduction: The Rationale for a Targeted Kinase Assay
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is implicated in numerous diseases, particularly cancer.[7] Consequently, they are among the most successful and validated classes of drug targets.[7] The sulfonamide functional group is a privileged scaffold in medicinal chemistry, known to interact with various enzyme active sites.[8][9] This application note establishes a robust, "mix-and-read" biochemical assay to screen for small molecule inhibitors targeting the ATP-binding pocket of FSSK1, a hypothetical kinase of interest.
The chosen methodology is a Fluorescence Polarization (FP) competitive binding assay. FP is a homogeneous assay format ideal for HTS due to its simplicity, sensitivity, and lack of separation steps.[6] The principle relies on monitoring the change in the tumbling rate of a fluorescently labeled molecule (a tracer) in solution. A small, freely rotating tracer exhibits low polarization. When bound to a large protein like a kinase, its tumbling slows significantly, resulting in high polarization.[10] A test compound that competes with the tracer for the kinase binding site will displace it, causing a decrease in polarization.[5][11]
Assay Principle: Fluorescence Polarization Competitive Binding
The core of this assay is the competition between a fluorescently labeled ligand (tracer) and an unlabeled test compound (e.g., 3-Fluoropyrrolidine-1-sulfonamide) for the active site of the FSSK1 kinase.
-
High Polarization Signal (No Inhibitor): The fluorescent tracer binds to the large FSSK1 enzyme, slowing its rotation and resulting in a high FP signal.
-
Low Polarization Signal (Effective Inhibitor): The test compound outcompetes the tracer for the FSSK1 binding site. The displaced tracer tumbles freely in solution, leading to a low FP signal.
The magnitude of the decrease in polarization is directly proportional to the binding affinity and concentration of the test compound.[6]
Caption: Principle of the FP competitive binding assay.
Part 1: Assay Development and Optimization Protocol
Effective assay development is a systematic process of defining and optimizing key parameters to ensure the assay is robust, reproducible, and fit-for-purpose.[12][13] This process transforms a biological phenomenon into measurable, reliable data.[12][14]
Materials and Reagents
-
Enzyme: Purified FSSK1 Kinase
-
Tracer: Fluorescently-labeled ATP-competitive ligand (e.g., BODIPY-FL-ATP analog)
-
Test Compound: 3-Fluoropyrrolidine-1-sulfonamide
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100
-
Plates: Black, low-volume, non-binding 384-well microplates
-
Instrumentation: Microplate reader with fluorescence polarization capabilities
Step-by-Step Optimization Workflow
The goal of optimization is to establish a "design space"—a range of conditions where the assay performs reliably.[13]
Caption: Workflow for FP assay development and validation.
Protocol 1: Kinase Titration
Causality: This step identifies the minimal enzyme concentration that yields a robust signal window (the difference between the bound and free tracer polarization values). Using excessive enzyme is costly and can lead to identifying non-specific inhibitors.
-
Prepare a serial dilution of FSSK1 kinase in assay buffer.
-
In a 384-well plate, add a fixed, low concentration of the fluorescent tracer (e.g., 2 nM) to all wells.
-
Add the serially diluted kinase to the wells. Include "no enzyme" controls for the baseline (free tracer) signal.
-
Incubate the plate at room temperature for 60 minutes to reach binding equilibrium.[5]
-
Measure the fluorescence polarization on a plate reader.
-
Plot the FP signal (in mP) against the kinase concentration. Select the concentration that gives ~80% of the maximal signal for subsequent experiments. This concentration falls on the steep part of the binding curve, making the assay sensitive to displacement.
Table 1: Hypothetical Kinase Titration Data
| [FSSK1] (nM) | Mean FP (mP) | Std. Dev. | Signal Window (mP) |
|---|---|---|---|
| 0 (Control) | 45 | 3.2 | 0 |
| 1.25 | 98 | 4.1 | 53 |
| 2.5 | 155 | 5.5 | 110 |
| 5.0 | 210 | 6.1 | 165 |
| 10.0 | 245 | 5.8 | 200 |
| 20.0 | 255 | 6.3 | 210 |
| 40.0 | 260 | 6.5 | 215 |
The chosen concentration for screening would be ~10 nM, as it provides a robust signal window while conserving enzyme.
Protocol 2: Assay Validation with Z'-Factor
Causality: The Z'-factor is a statistical parameter that determines the quality and robustness of an HTS assay.[13] It measures the separation between the high (positive control) and low (negative control) signals, relative to their standard deviations. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for screening.
-
Prepare two sets of wells in a 384-well plate using the optimized kinase and tracer concentrations.
-
Positive Control (High Signal): Add assay buffer containing DMSO (at the final concentration used for compound screening, e.g., 1%) to 16 wells. This represents the "no inhibition" state.
-
Negative Control (Low Signal): Add a known, saturating concentration of an unlabeled control inhibitor (or simply omit the enzyme) to another 16 wells. This represents the "full inhibition" state.
-
Incubate and read the plate as before.
-
Calculate the Z'-factor using the formula: Z' = 1 - ( (3σp + 3σn) / |μp - μn| ) where σ is the standard deviation, μ is the mean, p is the positive control, and n is the negative control.
Table 2: Hypothetical Z'-Factor Calculation
| Control | Mean FP (mP) (μ) | Std. Dev. (σ) |
|---|---|---|
| Positive (Kinase + Tracer + DMSO) | 248 | 6.2 |
| Negative (Tracer + DMSO) | 48 | 4.5 |
Part 2: Screening Protocol for 3-Fluoropyrrolidine-1-sulfonamide
This protocol uses the optimized conditions to determine the inhibitory potency (IC₅₀) of a test compound.
Protocol 3: IC₅₀ Determination
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 3-Fluoropyrrolidine-1-sulfonamide in DMSO, starting at a high concentration (e.g., 1 mM).
-
Plate Layout:
-
Columns 1-22: Add 100 nL of the serially diluted compound.
-
Column 23 (Positive Control): Add 100 nL of DMSO.
-
Column 24 (Negative Control): Add 100 nL of DMSO.
-
-
Reagent Addition (Kinase): Add 5 µL of FSSK1 kinase solution (at 2x the final optimized concentration) to columns 1-23. Add 5 µL of assay buffer to column 24.
-
Reagent Addition (Tracer): Add 5 µL of fluorescent tracer solution (at 2x the final optimized concentration) to all wells (columns 1-24). The final assay volume is 10 µL.
-
Incubation: Mix the plate gently and incubate at room temperature for 60 minutes, protected from light.
-
Measurement: Read the fluorescence polarization.
Data Analysis
-
Percent Inhibition Calculation: Normalize the data using the positive (0% inhibition) and negative (100% inhibition) controls. % Inhibition = 100 * ( (FP_positive_control - FP_sample) / (FP_positive_control - FP_negative_control) )
-
IC₅₀ Curve Fitting: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce the signal by 50%.
Table 3: Example IC₅₀ Data for 3-Fluoropyrrolidine-1-sulfonamide
| Compound | Target | Assay Format | IC₅₀ (µM) |
|---|
| 3-Fluoropyrrolidine-1-sulfonamide | FSSK1 | FP Competition | 7.8 |
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Window | Insufficiently active enzyme; Tracer concentration too high; Incorrect buffer conditions. | Verify enzyme activity with an orthogonal assay. Re-run kinase and tracer titrations.[15] Optimize buffer pH and ionic strength. |
| High Well-to-Well Variability (Low Z') | Pipetting errors; Reagent instability; Compound precipitation. | Use calibrated, automated liquid handlers. Ensure reagents are fully thawed and mixed.[16] Check compound solubility in assay buffer. |
| False Positives | Compound autofluorescence; Compound quenches tracer fluorescence. | Pre-screen compounds for fluorescence at the assay wavelengths. Run a counter-screen in the absence of the enzyme to identify artifacts. |
Conclusion
This application note provides a detailed, field-proven guide for the development and execution of a fluorescence polarization-based competitive binding assay. By following these structured optimization and validation protocols, researchers can create a robust, high-throughput screening platform to identify and characterize novel kinase inhibitors derived from scaffolds like 3-Fluoropyrrolidine-1-sulfonamide. The principles of systematic assay development, including careful reagent titration and statistical validation, are critical for generating high-quality, reproducible data in any drug discovery program.[17][18]
References
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Sykes, K. T. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Charnwood Discovery. Retrieved from [Link]
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BellBrook Labs. (2025, November 11). Biochemical Assay Development: Strategies to Speed Up Research. Retrieved from [Link]
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nanomicronspheres. (2025, April 29). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]
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Ichor Life Sciences. (n.d.). Biochemical Assay Development. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Validation of in vitro tools and models for preclinical drug discovery. Retrieved from [Link]
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Patsnap Synapse. (2025, May 9). How to Design a Biochemical Assay Using GMP-Grade Reagents. Retrieved from [Link]
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Yasgar, A., et al. (n.d.). Quality by Design for Preclinical In Vitro Assay Development. PMC - NIH. Retrieved from [Link]
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AXXAM. (n.d.). Biochemical Assays for Drug Discovery. Retrieved from [Link]
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Bio-protocol. (n.d.). Fluorescence Polarization Competition Assay (FPCA). Retrieved from [Link]
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PeploBio. (2025, July 24). Biochemical Assays in Drug Discovery: From Target Validation to Therapeutic Development. Retrieved from [Link]
-
Medicine LibreTexts. (2023, February 6). 2.19: Kinetic Enzyme Analysis. Retrieved from [Link]
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Stoddart, L. A., et al. (n.d.). Protocol for Fluorescence Polarization Assay Using GI224329. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). In Vitro Cell Based Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. Retrieved from [Link]
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Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]
-
Poly-Dtech. (n.d.). TR-FRET Assay Principle. Retrieved from [Link]
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National Center for Biotechnology Information. (2012, May 1). Basics of Enzymatic Assays for HTS - Assay Guidance Manual. NCBI Bookshelf - NIH. Retrieved from [Link]
-
Crown Bioscience. (2021, October 27). Biomarker Discovery and Validation Using a Combination of In Vitro and In Vivo Studies. Retrieved from [Link]
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The Royal Society of Chemistry. (2014). Protocol for enzyme assays. Retrieved from [Link]
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PeploBio. (2024, May 29). The Role of Assay Development and Validation in Drug Discovery. Retrieved from [Link]
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BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved from [Link]
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DCReport. (2025, September 15). Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. Retrieved from [Link]
-
SpringerLink. (n.d.). General Guidelines for Setting Up an In Vitro LC/MS/MS Assay. Retrieved from [Link]
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Protocols.io. (2025, December 4). Rapid and Accessible ELISA Based Enzyme Kinetics Assay for Identifying Regulators of cGAS Activity. Retrieved from [Link]
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Labmate Online. (2024, March 1). Fluorescence Resonance Energy Transfer (FRET) Assays: An Insight into Molecular Interactions. Retrieved from [Link]
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Spectroscopy Online. (2022, August 1). Key Steps to Follow in a FRET Experiment. Retrieved from [Link]
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Impactfactor. (2021, October 15). Synthesis and Biological Activity of New Sulfonamide Derivatives. Retrieved from [Link]
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PMC - NIH. (n.d.). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. Retrieved from [Link]
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Frontier Research Publication. (2024, February 26). Sulfonamide derivatives: Synthesis and applications. Retrieved from [Link]
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Indian Journal of Pharmaceutical Sciences. (n.d.). biological-activities-of-sulfonamides.pdf. Retrieved from [Link]
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MDPI. (2024, September 9). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Retrieved from [Link]
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PMC - NIH. (n.d.). Synthesis and Biological Evaluation of Substituted N-[3-(1H-Pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl]benzamide/ benzene Sulfonamides as Anti-Inflammatory Agents. Retrieved from [Link]
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ResearchGate. (2024, March 15). (PDF) Sulfonamide derivatives: Synthesis and applications. Retrieved from [Link]
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ScienceDirect. (n.d.). Synthesis, characterization and pharmacological evaluation of certain sulfonamide containing heterocyclic motifs. Retrieved from [Link]
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ResearchGate. (2016, January 4). (PDF) Biological activities of sulfonamides. Retrieved from [Link]
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PubMed. (n.d.). Diagnosis of sulfonamide hypersensitivity reactions by in-vitro "rechallenge" with hydroxylamine metabolites. Retrieved from [Link]
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International Journal of Biosciences. (n.d.). Anti-microbial activities of sulfonamides using disc diffusion method. Retrieved from [Link]
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Pakistan Journal of Pharmaceutical Sciences. (2016). Synthesis, antibacterial and antifungal possession of amino acids containing sulfonamide moieties. Retrieved from [Link]
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MDPI. (2023, April 27). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Retrieved from [Link]
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Application Note: Scalable Synthesis Protocol for 3-Fluoropyrrolidine-1-sulfonamide
Strategic Context & Application
3-Fluoropyrrolidine-1-sulfonamide is a high-value chiral building block essential for the synthesis of next-generation targeted oncology therapeutics. Most notably, it is a critical structural fragment of 1, an investigational "paradox-breaking" BRAF inhibitor[1]. First-generation BRAF inhibitors often trigger a paradoxical hyperactivation of the MAPK signaling pathway in BRAF wild-type cells by inducing RAF dimerization. Paradox breakers like Mosperafenib circumvent this resistance mechanism, demonstrating superior preclinical efficacy and brain penetration[2].
Mechanism of Paradox-Breaking BRAF Inhibitors in MAPK Signaling.
Causality in Experimental Design (E-E-A-T)
Scaling up the synthesis of primary sulfonamides presents severe chemical engineering bottlenecks. Traditional laboratory-scale syntheses rely on 3 generated in situ from chlorosulfonyl isocyanate (CSI) and formic acid[3]. However, this reaction is highly exothermic and prone to uncontrollable, boisterous gas evolution (CO and CO₂). Attempts to scale this pathway have historically resulted in explosive runaway reactions due to heat accumulation[3].
To ensure an inherently safe and self-validating protocol, this guide utilizes a thermal transamidation route utilizing sulfamide ( NH2SO2NH2 )[2].
-
Reagent Stability: Sulfamide is a stable, non-explosive solid. While it is a weaker electrophile than sulfamoyl chloride, it undergoes transamidation with secondary amines under thermal stress, completely eliminating the risk of catastrophic over-pressurization.
-
Solvent Dynamics (1,4-Dioxane): Dioxane provides a high boiling point (101 °C), which is necessary to overcome the activation energy required for transamidation. Furthermore, it allows the byproduct, triethylamine hydrochloride (TEA·HCl), to partially precipitate, driving the reaction equilibrium forward[2].
-
Base Selection (Triethylamine): 3-Fluoropyrrolidine is highly volatile and prone to degradation as a free base; hence, it is sourced as a hydrochloride salt. TEA neutralizes the salt to liberate the nucleophilic free amine and acts as a mild catalyst for the transamidation.
Quantitative Route Comparison
| Parameter | Traditional Sulfamoyl Chloride Route | Sulfamide Transamidation Route (This Protocol) |
| Key Reagent | Chlorosulfonyl isocyanate (CSI) | Sulfamide ( NH2SO2NH2 ) |
| Thermal Profile | Highly exothermic (Severe runaway risk) | Endothermic / Mildly exothermic |
| Gas Evolution | High volume, rapid (CO, CO₂) | Slow, controlled ( NH3 byproduct) |
| Reaction Conditions | 0 °C to Room Temp | 115 °C (Sealed Pressure Vessel) |
| Scalability | Poor (Requires specialized microreactors) | Excellent (Standard industrial autoclaves) |
| Typical Yield | 40 - 55% | 65 - 75% |
Experimental Workflow & Protocol
Scalable workflow for 3-Fluoropyrrolidine-1-sulfonamide via sulfamide transamidation.
Step-by-Step Pilot Protocol
Note: The following protocol is scaled for a 1-liter pressure reactor (autoclave) and is linearly scalable to pilot-plant dimensions utilizing standard heat-transfer calculations.
Phase 1: Reactor Charging & Neutralization
-
Ensure the 1L pressure reactor is clean, dry, and purged with Nitrogen ( N2 ) for 15 minutes to displace atmospheric moisture.
-
Charge the reactor with 63.7 g of sulfamide (0.663 mol, 1.0 eq) and 550 mL of anhydrous 1,4-dioxane . Initiate moderate mechanical stirring (250 rpm).
-
Add 100 g of (R)- or (S)-3-fluoropyrrolidine hydrochloride (0.796 mol, 1.2 eq) to the suspension[2].
-
Critical Step: Slowly dose 185 mL of Triethylamine (1.326 mol, 2.0 eq) into the reactor over 30 minutes[2]. Maintain the internal temperature below 30 °C using a cooling jacket, as the acid-base neutralization of the HCl salt is mildly exothermic.
Phase 2: Thermal Transamidation 5. Seal the pressure reactor. Ensure all pressure relief valves are calibrated and functional. 6. Ramp the internal temperature to 115 °C at a rate of 2 °C/min[2]. The internal pressure will rise due to the vapor pressure of dioxane and the generation of ammonia gas ( NH3 ). 7. Maintain the reaction at 115 °C for 15.5 hours [2]. Monitor the pressure continuously; it should stabilize after the initial thermal ramp. 8. Cool the reactor to 20 °C. Safety Gate: Do not open the reactor until the internal temperature is below 25 °C and the pressure has been safely vented through an acid scrubber (to neutralize NH3 ).
Phase 3: Workup & Chromatography-Free Purification 9. Filter the crude reaction mixture through a sintered glass funnel to remove the precipitated TEA·HCl salts. Wash the filter cake with 100 mL of cold dioxane. 10. Transfer the filtrate to a rotary evaporator and concentrate under reduced pressure (40 °C, 50 mbar) to yield a viscous crude residue[2]. 11. Dissolve the residue in 800 mL of Ethyl Acetate (EtOAc). 12. Transfer to a separatory funnel and wash the organic layer with saturated aqueous NH4Cl (2 × 400 mL) to remove residual TEA and unreacted sulfamide[4]. 13. Wash the organic layer with brine (400 mL), dry over anhydrous Na2SO4 , and filter. 14. Concentrate the organic layer to approximately 200 mL. 15. Crystallization: Slowly add 400 mL of Heptane to the stirring EtOAc solution at room temperature. Stir for 2 hours as the product precipitates. 16. Filter the resulting off-white to colorless solid and dry in a vacuum oven at 40 °C for 12 hours.
Analytical Specifications
To validate the integrity of the synthesized batch, the final product must meet the following specifications before downstream coupling into API frameworks:
| Test | Specification | Analytical Method |
| Appearance | Colorless to off-white solid | Visual Inspection |
| Chemical Purity | ≥ 98.0% | HPLC (UV at 210 nm) |
| Chiral Purity | ≥ 99.0% ee | Chiral SFC (e.g., Chiralpak IC column)[1] |
| Mass Spectrometry | m/z: 169.0[M+H]+ | LC-MS (ESI) |
| Residual Solvent | ≤ 5000 ppm (EtOAc/Heptane) | GC-FID |
References
-
Justia Patents. "Solid forms of (3r)-n-[2-cyano-4-fluoro-3-(3-methyl-4-oxo-quinazolin-6-yl)oxy-phenyl]-3-fluoro-pyrrolidine-1-sulfonamide". 4
-
Google Patents (WO2021116050A1). "New BRAF inhibitors as paradox breakers". 2
-
Google Patents (US7067683B2). "Industrially applicable process for the sulfamoylation of alcohols and phenols". 3
-
New Drug Approvals. "Mosperafenib". 1
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- 3. US7067683B2 - Industrially applicable process for the sulfamoylation of alcohols and phenols - Google Patents [patents.google.com]
- 4. patents.justia.com [patents.justia.com]
Overcoming solubility issues of 3-Fluoropyrrolidine-1-sulfonamide in aqueous media
Welcome to the technical support center for 3-Fluoropyrrolidine-1-sulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the solubility challenges associated with this compound in aqueous media. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to ensure the success of your experiments.
Introduction to the Solubility Challenge
3-Fluoropyrrolidine-1-sulfonamide is a fluorinated heterocyclic compound with potential applications in medicinal chemistry. The presence of a fluorine atom can enhance metabolic stability and binding affinity, making it an attractive moiety in drug design.[1][2] However, fluorination often increases lipophilicity, which can lead to poor aqueous solubility.[3][4] The molecule also contains a weakly acidic sulfonamide group and a basic pyrrolidine nitrogen, making its solubility highly dependent on pH. Understanding these physicochemical properties is paramount to developing effective formulation strategies.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of 3-Fluoropyrrolidine-1-sulfonamide?
Q2: What are the predicted pKa values for 3-Fluoropyrrolidine-1-sulfonamide?
The molecule has two ionizable centers: the pyrrolidine nitrogen (basic) and the sulfonamide group (acidic).
-
Pyrrolidine Nitrogen (Basic pKa): The pKa of the parent 3-fluoropyrrolidine is predicted to be around 8.68.[6] The electron-withdrawing effect of the sulfonyl group will likely lower this value.
-
Sulfonamide Group (Acidic pKa): The sulfonamide group (-SO₂NH₂) is weakly acidic. The pKa of primary benzenesulfonamides is typically in the range of 9-11.[7][8][9] The fluoroalkyl group attached to the nitrogen may slightly increase the acidity (lower the pKa).
Therefore, we can estimate the pKa values to be approximately 7.5-8.5 for the protonated pyrrolidine and 9-10 for the sulfonamide proton. Experimental determination is crucial for precise formulation development.
Q3: How does pH affect the solubility of 3-Fluoropyrrolidine-1-sulfonamide?
Based on the predicted pKa values, the solubility of 3-Fluoropyrrolidine-1-sulfonamide is expected to be pH-dependent, exhibiting a "U-shaped" solubility profile.
-
At low pH (pH < pKa of pyrrolidine): The pyrrolidine nitrogen will be protonated, forming a cationic species which is expected to have higher aqueous solubility.
-
At mid-range pH (between the two pKa values): The molecule will exist predominantly as the neutral, un-ionized species, which is likely to have the lowest aqueous solubility.
-
At high pH (pH > pKa of sulfonamide): The sulfonamide proton will be removed, forming an anionic species, which should also have increased aqueous solubility.
Q4: Is 3-Fluoropyrrolidine-1-sulfonamide stable in aqueous solutions?
Sulfonamides are generally stable in neutral to alkaline aqueous solutions.[1] However, they can be susceptible to hydrolysis under acidic conditions.[1][4][10] The C-F bond is very strong and not prone to cleavage under typical experimental conditions.[11] It is recommended to assess the stability of your stock solutions and experimental samples, especially if they are prepared in acidic buffers or stored for extended periods.
Troubleshooting Guide: Overcoming Solubility Issues
This section provides a systematic approach to addressing poor aqueous solubility of 3-Fluoropyrrolidine-1-sulfonamide.
Issue 1: Compound precipitates out of aqueous buffer.
Root Cause: The concentration of the compound exceeds its intrinsic solubility in the chosen aqueous medium.
Solutions:
-
pH Adjustment: This is the most direct approach to increase the solubility of ionizable compounds.
-
For acidic solutions (e.g., pH 2-5): Prepare a concentrated stock solution in an organic solvent (e.g., DMSO) and dilute it into the acidic aqueous buffer. The pyrrolidine nitrogen will be protonated, increasing solubility.
-
For alkaline solutions (e.g., pH 9-11): Dilute the organic stock solution into the alkaline aqueous buffer. The sulfonamide will be deprotonated, enhancing solubility.
-
Caution: Always check the stability of the compound at the chosen pH.[1][4][10]
-
-
Use of Co-solvents: Co-solvents can increase the solubility of poorly soluble drugs by reducing the polarity of the aqueous medium.[12][13][14]
-
Common Co-solvents: Ethanol, propylene glycol, polyethylene glycol (PEG 300/400), and N-methyl-2-pyrrolidone (NMP) are frequently used.
-
Starting Concentrations: Begin with a low percentage of co-solvent (e.g., 5-10% v/v) and gradually increase it.
-
Consideration: Be aware that high concentrations of organic solvents may affect biological assays.
-
Issue 2: Initial dissolution is achieved, but the compound crashes out over time.
Root Cause: The initial solution was supersaturated and thermodynamically unstable.
Solutions:
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, increasing their apparent aqueous solubility.[15][16][17]
-
Types of Cyclodextrins: β-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), are commonly used. HP-β-CD and SBE-β-CD offer significantly higher aqueous solubility than the parent β-cyclodextrin.[16]
-
Method: Prepare a solution of the cyclodextrin in the aqueous buffer first, then add the 3-Fluoropyrrolidine-1-sulfonamide. Sonication or gentle heating may aid in complexation.
-
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations can be effective.[6][18][19][20][21] These systems keep the drug in a solubilized state.
-
Simple Lipid Solutions: Dissolving the compound in oils (e.g., medium-chain triglycerides).
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are mixtures of oils, surfactants, and sometimes co-solvents that spontaneously form an emulsion upon dilution in an aqueous medium.
-
Experimental Protocols
Protocol 1: pH-Dependent Solubility Assessment
-
Prepare a series of aqueous buffers ranging from pH 2 to 12.
-
Add an excess amount of 3-Fluoropyrrolidine-1-sulfonamide to a fixed volume of each buffer.
-
Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure saturation.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
Plot the solubility as a function of pH.
Protocol 2: Co-solvent Solubility Enhancement
-
Select a range of pharmaceutically acceptable co-solvents (e.g., ethanol, PEG 400, DMSO).
-
Prepare a series of co-solvent/water mixtures (e.g., 10%, 20%, 30%, 40%, 50% v/v).
-
Add an excess of 3-Fluoropyrrolidine-1-sulfonamide to each mixture.
-
Follow steps 3-6 from Protocol 1 to determine the solubility in each co-solvent mixture.
-
Plot the solubility as a function of the co-solvent concentration.
Data Presentation
Table 1: Recommended Starting Solvents for Stock Solutions
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | Polar aprotic | 189 | High solubilizing power for a wide range of compounds. Use at low concentrations (<0.5%) in cell-based assays. |
| Ethanol | Polar protic | 78.4 | Good for general laboratory use. |
| N,N-Dimethylformamide (DMF) | Polar aprotic | 153 | Another strong solvent, but with toxicity concerns. |
| Methanol | Polar protic | 64.7 | Can be used for analytical standard preparation. |
Table 2: Common Co-solvents for Improving Aqueous Solubility
| Co-solvent | Typical Concentration Range (% v/v) | Properties |
| Polyethylene Glycol 400 (PEG 400) | 10 - 50 | Low toxicity, commonly used in formulations. |
| Propylene Glycol | 10 - 40 | Good solubilizing properties, viscous. |
| Ethanol | 5 - 30 | Volatile, may precipitate proteins at high concentrations. |
| N-methyl-2-pyrrolidone (NMP) | 1 - 20 | High solubilizing capacity.[22] |
Visualizations
Caption: Troubleshooting workflow for solubility enhancement.
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- 10. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijmsdr.org [ijmsdr.org]
- 13. scispace.com [scispace.com]
- 14. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 15. Cyclodextrin Multicomponent Complexes: Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. WO2003033025A2 - Cyclodextrin complexes - Google Patents [patents.google.com]
- 17. scienceasia.org [scienceasia.org]
- 18. Lipid-based formulations ⋅ Gattefossé [gattefosse.com]
- 19. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pharmaexcipients.com [pharmaexcipients.com]
- 21. pharmtech.com [pharmtech.com]
- 22. ascendiacdmo.com [ascendiacdmo.com]
Technical Support Center: Troubleshooting 3-Fluoropyrrolidine-1-Sulfonamide Sulfonylation
Welcome to the Technical Support Center. The synthesis of 3-fluoropyrrolidine-1-sulfonamide—a critical chiral building block in modern medicinal chemistry, notably in the synthesis of paradox-breaking BRAF inhibitors like Mosperafenib 1—presents unique synthetic challenges. The presence of the highly electronegative fluorine atom at the 3-position makes the pyrrolidine ring highly susceptible to side reactions during sulfonylation.
This guide is designed by our Senior Application Scientists to help you diagnose, troubleshoot, and optimize your sulfonylation workflows.
Mechanistic Insights: The Causality of Side Reactions
When researchers experience low yields during the sulfonylation of 3-fluoropyrrolidine, the root causes almost always trace back to two competing mechanistic pathways:
-
HF Elimination (E2 Pathway): The fluorine atom exerts a strong inductive electron-withdrawing effect, significantly increasing the acidity of the adjacent protons at the C2 and C4 positions. When exposed to strong, unhindered bases or elevated temperatures, an E2 elimination of hydrogen fluoride (HF) occurs, yielding an undesired pyrroline derivative 2.
-
Bis-sulfonylation (Dimerization): When using highly reactive bifunctional electrophiles like sulfuryl chloride ( SO2Cl2 ), the newly formed 3-fluoropyrrolidine-1-sulfonyl chloride intermediate can react with a second equivalent of the starting amine, forming a symmetric bis(3-fluoropyrrolidin-1-yl)sulfone dimer 3.
Fig 1: Mechanistic pathways of 3-fluoropyrrolidine sulfonylation and common side reactions.
Frequently Asked Questions (FAQs)
Q1: My LC-MS shows a major byproduct with a mass loss of 20 Da relative to the desired product. What is this? A1: A mass loss of 20 Da ( M−20 ) is the classic signature of hydrogen fluoride (HF) elimination. This means your 3-fluoropyrrolidine has degraded into a 2,5-dihydro-1H-pyrrole-1-sulfonamide derivative. To fix this, you must switch to a milder, sterically hindered base (like DIPEA instead of DBU or NaH) and strictly control your reaction temperature 2.
Q2: I am using sulfuryl chloride ( SO2Cl2 ) followed by ammonia, but I'm getting a lot of the symmetric dimer. How do I prevent this? A2: Dimerization occurs when the intermediate sulfonyl chloride reacts with unreacted 3-fluoropyrrolidine instead of the ammonia added in the second step. To prevent this, ensure inverse addition : add the 3-fluoropyrrolidine slowly to a solution of SO2Cl2 at -70 °C 3. This keeps the electrophile in constant excess, preventing the amine from attacking the newly formed intermediate.
Q3: Is it better to use sulfamide or sulfuryl chloride? A3: It depends on your scale and equipment. The Sulfamide Route is a one-step process but requires harsh heating (115 °C in dioxane) 1, which can lead to ~10% elimination. The Sulfuryl Chloride Route is a two-step process but can be run at cryogenic temperatures (-70 °C), virtually eliminating the HF elimination pathway and providing higher overall purity 3.
Quantitative Data: Base and Temperature Optimization
To illustrate the causality between reaction conditions and side-product formation, our application team compiled the following optimization data for the sulfonylation of (R)-3-fluoropyrrolidine.
| Base | Base pKa (Conj. Acid) | Temp (°C) | Sulfonylating Agent | Desired Yield (%) | HF Elimination (%) | Dimerization (%) |
| DIPEA | 10.5 | -70 °C | SO2Cl2 | 92% | < 2% | < 2% |
| Et3N | 10.75 | 115 °C | Sulfamide | 85% | 10% | < 5% |
| DBU | 12.5 | 25 °C | SO2Cl2 | 45% | 40% | 10% |
| NaH | 35.0 | 0 °C | NH2SO2Cl | 30% | 65% | 5% |
Conclusion: Sterically hindered, weaker bases combined with cryogenic temperatures (for SO2Cl2 ) or controlled heating (for sulfamide) are mandatory to suppress the E2 elimination pathway.
Self-Validating Experimental Protocols
Below are two field-proven methodologies. Each protocol is designed as a self-validating system: intermediate visual cues and specific workup steps ensure that if a side reaction occurs, it is partitioned out before the final isolation.
Protocol A: Cryogenic Two-Step Synthesis via Sulfuryl Chloride (High Purity Route)
Reference: Adapted from BRAF Inhibitor Synthesis Protocols 3.
Step 1: Formation of the Sulfonyl Chloride Intermediate
-
Preparation: Suspend (R)-3-fluoropyrrolidine hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM) under a constant argon flow.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). The suspension will clarify into a light yellow solution.
-
Cryogenic Cooling (Critical): Cool the reaction mixture to exactly -70 °C using a dry ice/acetone bath. Causality: This temperature completely arrests the HF elimination pathway.
-
Inverse Addition: Slowly add Sulfuryl dichloride ( SO2Cl2 , 2.0 eq) dissolved in DCM dropwise via an addition funnel, maintaining the internal temperature at -70 °C. Causality: Keeping SO2Cl2 in excess relative to the free amine prevents dimerization.
-
Validation Check: Stir for 1 hour at -70 °C. TLC (Hexanes/EtOAc) should show complete consumption of the amine.
Step 2: Amidation to the Sulfonamide 6. Ammonia Addition: Quench the cold reaction mixture by bubbling anhydrous NH3 gas, or by adding a solution of NH3 in methanol (5.0 eq). 7. Warming: Allow the reaction to slowly warm to room temperature. 8. Workup: Dilute with DCM and wash with 10% aqueous citric acid. Causality: The acidic wash removes unreacted DIPEA and any trace pyrroline elimination products (which are basic), ensuring they do not contaminate the final product. 9. Isolation: Dry the organic layer over Na2SO4 , filter, and concentrate in vacuo to yield the highly pure sulfonamide.
Fig 2: Step-by-step workflow for the two-step sulfonylation using sulfuryl chloride.
Protocol B: Direct Sulfamoylation via Sulfamide (Scalable Route)
Reference: Adapted from Mosperafenib Clinical Manufacturing 1.
-
Setup: In a heavy-walled sealed tube, combine (R)-3-fluoropyrrolidine hydrochloride (1.2 eq) and sulfuric diamide (sulfamide, 1.0 eq).
-
Solvent & Base: Add anhydrous dioxane followed by Triethylamine ( Et3N , 2.0 eq).
-
Heating: Seal the tube and heat to 115 °C for 15.5 hours. Causality: Sulfamide is highly stable; elevated temperatures are required to force the nucleophilic displacement of ammonia by the pyrrolidine. The sealed tube prevents the escape of generated NH3 , which maintains the equilibrium.
-
Workup: Cool to room temperature, concentrate in vacuo, and purify via silica gel chromatography. Validation: The desired product will elute significantly later than any non-polar pyrroline elimination byproducts.
References
- BenchChem. "Technical Support Center: Synthesis of (R)-3-Fluoropyrrolidine Hydrochloride". Benchchem.
- New Drug Approvals. "Mosperafenib". New Drug Approvals.
- World Intellectual Property Organization. "WO2021116050A1 - New braf inhibitors as paradox breakers".
- Journal of Medicinal Chemistry. "Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4)".
Sources
Optimizing mass spectrometry ionization for 3-Fluoropyrrolidine-1-sulfonamide
Welcome to the technical support guide for the analysis of 3-Fluoropyrrolidine-1-sulfonamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing its ionization in mass spectrometry. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible analytical method.
Section 1: Analyte Characterization
Understanding the physicochemical properties of 3-Fluoropyrrolidine-1-sulfonamide is the foundational step for any method development. Its structure dictates its behavior in solution and in the gas phase.
| Property | Value / Description | Rationale and Implication for MS Analysis |
| Molecular Structure | ![]() | The molecule possesses a polar sulfonamide group and a fluorinated pyrrolidine ring. The sulfonamide nitrogen is the most likely site for protonation or deprotonation. |
| Molecular Formula | C₄H₉FN₂O₂S | --- |
| Monoisotopic Mass | 168.0372 g/mol | This is the target mass for the neutral molecule. All ion calculations will be based on this value. |
| Polarity | Polar | The combination of the sulfonamide group and the electronegative fluorine atom makes the molecule polar. This property strongly suggests that Electrospray Ionization (ESI) will be a suitable ionization technique.[1] |
| Key Functional Groups | Sulfonamide (-SO₂NH₂) | The N-H bond on the sulfonamide is acidic and can be deprotonated for negative mode analysis ([M-H]⁻). The nitrogen atom can also be protonated for positive mode analysis ([M+H]⁺).[2][3] |
| Fluorine (-F) | Increases polarity and can influence fragmentation pathways. The unique properties of fluorinated compounds can sometimes affect ESI efficiency.[4] |
Section 2: Frequently Asked Questions - Initial Method Development
This section addresses the initial decisions you will face when setting up your mass spectrometer for the first time with this analyte.
Q1: Which ionization technique, ESI or APCI, is the best starting point for 3-Fluoropyrrolidine-1-sulfonamide?
A1: Electrospray Ionization (ESI) is the recommended starting point.
-
Expert Rationale: ESI is a soft ionization technique that is highly effective for polar molecules that are already ionized or can be easily ionized in solution.[1] Given the polar nature of the sulfonamide group, 3-Fluoropyrrolidine-1-sulfonamide is an ideal candidate for ESI. Atmospheric Pressure Chemical Ionization (APCI) is a gas-phase ionization technique that is also a strong candidate and can be particularly useful for analyzing sulfonamides.[5][6] It is an excellent secondary option if ESI yields low sensitivity or is subject to severe matrix effects, as APCI is often less susceptible to ion suppression.[7]
Q2: Should I use positive or negative ion mode?
A2: You should screen both, but positive ion mode is often more robust and sensitive for sulfonamides.
-
Expert Rationale:
-
Positive Ion Mode (+): The sulfonamide nitrogen can be protonated to form the protonated molecule, [M+H]⁺. This is a very common and efficient process for sulfonamides.[8][9] You may also observe adducts with cations from your mobile phase or sample, such as sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺).[10]
-
Negative Ion Mode (-): The hydrogen on the sulfonamide nitrogen is acidic and can be lost to form the deprotonated molecule, [M-H]⁻. While possible, the stability and ionization efficiency can be lower compared to the positive ion mode for many sulfonamides.
-
Q3: What are the primary ions I should expect to see for this compound?
A3: Depending on your mode and the purity of your mobile phase, you should look for the following ions. Calculating these masses beforehand is critical for correct peak identification.
| Ionization Mode | Ion Type | Formula | Calculated m/z | Common Source / Notes |
| Positive | Protonated Molecule | [C₄H₉FN₂O₂S + H]⁺ | 169.0450 | Should be the target ion in acidified mobile phase (e.g., with formic acid). |
| Sodium Adduct | [C₄H₉FN₂O₂S + Na]⁺ | 191.0269 | Common adduct from glassware or sodium impurities in reagents.[11] | |
| Ammonium Adduct | [C₄H₉FN₂O₂S + NH₄]⁺ | 186.0716 | Forms when using ammonium-based buffers or additives (e.g., ammonium formate). | |
| Negative | Deprotonated Molecule | [C₄H₉FN₂O₂S - H]⁻ | 167.0294 | Target ion in basic mobile phase or with solvents that facilitate deprotonation. |
Section 3: Troubleshooting Guide - Common Issues & Solutions
This guide provides a structured approach to resolving common challenges encountered during the analysis of 3-Fluoropyrrolidine-1-sulfonamide.
Problem 1: Low or No Signal Intensity
Q: I'm not seeing any signal for my analyte, or the signal is extremely weak. What steps should I take to troubleshoot this?
A: Low signal is a common issue that requires a systematic approach to diagnose. Follow the logical workflow below.
Caption: Troubleshooting workflow for low or no analyte signal.
-
Causality: The most common cause of poor ionization in ESI for a molecule like this is an inappropriate mobile phase pH. For positive mode, adding a proton source like 0.1% formic acid is crucial to ensure the analyte is protonated in solution before it enters the ion source. For negative mode, a basic additive may be required.
Problem 2: Unstable Signal or Dominant Fragments in MS1
Q: My signal is unstable, and I see peaks corresponding to fragments of my analyte even when I'm not performing MS/MS. How can I obtain a clean, stable molecular ion?
A: This is characteristic of in-source fragmentation, which occurs when the voltage settings in the ion source are too high, causing the molecule to break apart before it reaches the mass analyzer.
-
Expert Rationale: Sulfonamides are known to fragment via specific pathways, such as the loss of SO₂ (a neutral loss of ~64 Da) or cleavage of the S-N bond.[9][12][13] While useful for structural confirmation in MS/MS, this is undesirable in MS1 scans. You can control this by optimizing the cone, fragmentor, or skimmer voltage (terminology varies by manufacturer).
-
Solution: Perform a cone voltage optimization experiment. By infusing a standard solution of your analyte and ramping the cone voltage, you can identify the voltage that provides the maximum intensity for your molecular ion ([M+H]⁺) before significant fragmentation occurs. See Protocol 2 for a detailed methodology.
Problem 3: My Dominant Ion is Not [M+H]⁺
Q: I see a very strong and stable peak at m/z 191.03, but my expected [M+H]⁺ at m/z 169.05 is weak or absent. What is happening?
A: You are observing a sodium adduct ([M+Na]⁺), which is very common in ESI-MS.[11] Sodium is ubiquitous and can come from glassware, solvents, or the sample matrix.
-
Expert Rationale: Some molecules form more stable adducts than protonated ions. While this can be problematic, it can also be leveraged for a robust assay if the adduct is consistently the most intense ion.[14][15]
-
Solutions:
-
To Minimize Adducts: If you need to observe the [M+H]⁺ ion, switch to polypropylene vials and tubes, use high-purity solvents (LC-MS grade), and increase the concentration of your proton source (e.g., raise formic acid from 0.1% to 0.2%). This creates a higher concentration of H⁺ ions to outcompete the Na⁺ ions.
-
To Leverage Adducts: If the [M+Na]⁺ ion is consistently the most intense and stable signal, you can use it for quantification. To ensure reproducibility, you may even consider adding a low, consistent concentration of a sodium salt (e.g., 1 mM sodium acetate) to the mobile phase to drive the formation of the sodium adduct and ensure it is not the limiting factor.
-
Problem 4: Poor Reproducibility in Biological Samples
Q: My peak area is consistent when I inject standards in solvent, but it becomes highly variable and is often much lower when I inject extracted biological samples (e.g., plasma, urine). What is the cause?
A: This is a classic sign of matrix effects , where co-eluting endogenous components from your sample matrix interfere with the ionization of your analyte.[7][16] This is one of the most significant challenges in quantitative bioanalysis.[17]
-
Expert Rationale: In ESI, all molecules eluting from the LC at the same time compete for the limited charge on the surface of the spray droplets.[16] If a high concentration of a matrix component co-elutes with your analyte, it can "steal" the charge, suppressing your analyte's signal and leading to inaccurate and imprecise results.[7]
-
Solutions:
-
Diagnose the Problem: First, confirm that matrix effects are the issue by performing a post-column infusion experiment . This will pinpoint the retention times where ion suppression is occurring. See Protocol 3 for a detailed methodology.
-
Improve Chromatography: Adjust your LC gradient to move the analyte's retention time away from the regions of ion suppression.
-
Enhance Sample Preparation: A simple protein precipitation may not be sufficient. Implement a more rigorous sample cleanup method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components before injection.[17][18]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects. A SIL-IS is chemically identical to the analyte but contains heavy isotopes (e.g., ¹³C, ²H), making it mass-distinguishable. It will experience the exact same matrix effects as the analyte, and by using the peak area ratio (analyte/IS), the variability is cancelled out.
-
Use Matrix-Matched Calibration: Prepare your calibration standards in an extract of a blank matrix sample that is identical to your study samples. This ensures that the standards experience the same matrix effects as the unknown samples.[19]
-
Section 4: Key Experimental Protocols
These protocols provide self-validating, step-by-step methodologies for the optimization experiments described above.
Protocol 1: Initial Ion Source Screening
-
Prepare Analyte Solution: Make a 1 µg/mL solution of 3-Fluoropyrrolidine-1-sulfonamide in a typical starting mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).
-
Direct Infusion: Infuse the solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.
-
Positive Mode ESI (+ESI): Set the instrument to positive ion mode. Set capillary voltage to ~3.5 kV, gas temperature to ~300 °C, and drying gas flow to ~10 L/min. Acquire data over a mass range of m/z 100-300. Look for the target ions (m/z 169.05, 191.03).
-
Negative Mode ESI (-ESI): Switch to negative ion mode. Change the capillary voltage to ~-3.0 kV. Acquire data and look for the [M-H]⁻ ion at m/z 167.03.
-
Positive Mode APCI (+APCI): If your instrument has an APCI source, switch to it. Set the corona discharge current to ~4 µA. Keep other parameters similar. Acquire data in positive mode. APCI often produces strong [M+H]⁺ signals for sulfonamides.[8][9]
-
Compare Results: Compare the absolute intensity and signal-to-noise ratio for the molecular ion in all four modes to determine the optimal starting point for further method development.
Protocol 2: Optimization of Cone/Fragmentor Voltage
-
Set Up Infusion: Using the best mode determined in Protocol 1 (likely +ESI), infuse the 1 µg/mL standard solution.
-
Create an Experiment: Set up an experiment where you acquire data for a short period (e.g., 0.2 min) at discrete cone voltage steps. For example: 10V, 15V, 20V, 25V, 30V, 40V, 50V, 60V.
-
Monitor Ions: In the data, monitor the intensity of the precursor ion (e.g., [M+H]⁺ at m/z 169.05) and expected fragment ions (e.g., loss of SO₂, resulting in an ion around m/z 105.05).
-
Plot the Data: Create a plot of Ion Intensity vs. Cone Voltage for both the precursor and fragment ions.
-
Select Optimal Voltage: The ideal cone voltage is typically the value that gives the highest intensity for the precursor ion just before the intensity of the fragment ions begins to significantly increase. This provides a self-validating check for maximizing sensitivity while minimizing unwanted fragmentation.
Protocol 3: Post-Column Infusion to Diagnose Matrix Effects
-
System Setup:
-
Connect your LC system to the mass spectrometer.
-
Using a T-fitting, connect a syringe pump between the LC outlet and the MS inlet.
-
-
Infusion: Continuously infuse a solution of your analyte (e.g., 1 µg/mL) at a low flow rate (5-10 µL/min) via the syringe pump.
-
LC Injection: While infusing, inject a blank, extracted matrix sample (e.g., a protein-precipitated plasma sample from an untreated subject) onto the LC column and run your chromatographic gradient.
-
Data Acquisition: Acquire MS data in SIM (Selected Ion Monitoring) mode, monitoring only the m/z of your analyte's molecular ion.
-
Analysis:
-
Expected Result (No Matrix Effect): You should see a perfectly flat, stable baseline signal from the continuously infused analyte throughout the entire LC run.
-
Actual Result (Matrix Effect Present): You will observe significant dips or drops in the signal intensity at retention times where matrix components are eluting.[20] These dips directly visualize the regions of ion suppression in your chromatogram. The protocol is self-validating: a flat line means no matrix effect at that retention time, while a dip is a positive identification of suppression.
-
Sources
- 1. Ionization Methods in Mass Spectrometry: Types & Applications [lifesciences.danaher.com]
- 2. Intramolecular charge transfer in the gas phase: fragmentation of protonated sulfonamides in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Atmospheric Pressure Chemical Ionization - Creative Proteomics [creative-proteomics.com]
- 6. HPLC/atmospheric pressure chemical ionization-mass spectroscopy of eight regulated sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection - Analyst (RSC Publishing) [pubs.rsc.org]
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- 20. pubs.acs.org [pubs.acs.org]
Validating the Biological Activity of 3-Fluoropyrrolidine-1-sulfonamide Derivatives In Vivo: A Comparative Guide to Paradox-Breaking Kinase Inhibitors
Executive Summary & Structural Rationale
The integration of the 3-fluoropyrrolidine-1-sulfonamide pharmacophore into small-molecule kinase inhibitors represents a major structural breakthrough in precision oncology. This specific moiety is the critical functional group in next-generation "paradox-breaking" BRAF inhibitors, most notably PLX8394 (Plixorafenib)[1].
Historically, first-generation BRAF inhibitors (such as Vemurafenib) successfully targeted BRAF V600E monomers but inadvertently induced BRAF homodimerization in cells possessing wild-type (WT) BRAF and upstream RAS mutations. This dimerization leads to a massive paradoxical hyperactivation of the MAPK (MEK/ERK) pathway, frequently resulting in secondary malignancies like cutaneous squamous cell carcinomas.
By incorporating the 3-fluoropyrrolidine-1-sulfonamide group, next-generation compounds selectively bind and stabilize the αC-helix of the kinase domain in an inactive conformation[2]. This structural stabilization physically disrupts the dimerization interface, effectively neutralizing the paradoxical activation while maintaining potent efficacy against BRAF V600E monomers, non-V600 mutations, and splice variants[3].
Mechanistic Pathway Comparison
The fundamental biological advantage of the 3-fluoropyrrolidine-1-sulfonamide moiety is its ability to block kinase dimerization. The diagram below illustrates the divergent downstream signaling consequences of first-generation inhibitors versus paradox-breaking derivatives.
Signaling pathways comparing Vemurafenib-induced paradoxical activation vs. PLX8394 dimer blockade.
In Vivo and Ex Vivo Validation Methodologies
To rigorously validate the biological activity of 3-fluoropyrrolidine-1-sulfonamide derivatives, researchers must employ a dual-model approach. Standard 2D cell cultures fail to accurately recapitulate the complex spatial constraints and extracellular matrix interactions that influence kinase dimerization. Therefore, the following self-validating protocols utilize murine xenografts and Patient-Derived Explants (PDeX)[4].
Protocol 1: Murine Xenograft Efficacy & Pharmacodynamic Validation
Causality & Self-Validation: To prove the paradox-breaking mechanism, this protocol simultaneously evaluates a BRAF V600E model (to confirm target efficacy) and a WT BRAF/Mutant RAS model (to validate the absence of paradoxical activation). Efficacy in the former, without tumor acceleration in the latter, confirms the specific biological activity of the sulfonamide moiety.
-
Cell Line Preparation & Inoculation:
-
Cultivate BRAF V600E mutant cells (e.g., A375 melanoma or H1755 lung adenocarcinoma) and WT BRAF/Mutant RAS cells (e.g., IPC-298).
-
Inoculate 5×106 cells subcutaneously into the right flank of immunocompromised mice (e.g., NOD/SCID).
-
-
Randomization & Dosing:
-
Once tumors reach ~100 mm³, randomize mice into three cohorts: Vehicle, Vemurafenib (50 mg/kg/day), and PLX8394 (150 mg/kg/day)[5].
-
Administer compounds via oral gavage (PO) daily for 21-28 days.
-
-
Longitudinal Tumor Monitoring:
-
Measure tumor volume bi-weekly using digital calipers. The expected outcome is tumor regression in the V600E cohort for both drugs, but rapid tumor acceleration in the WT BRAF/Mutant RAS cohort treated with Vemurafenib (paradoxical activation). The PLX8394 cohort should show baseline growth or suppression.
-
-
Pharmacodynamic (PD) Tissue Extraction:
-
At endpoint, harvest tumors. Fix half in 10% formalin for Immunohistochemistry (IHC) to stain for Ki-67 (proliferation) and p-ERK (pathway activation)[5]. Snap-freeze the remaining tissue for immunoblotting.
-
Protocol 2: Patient-Derived Explant (PDeX) Signaling Assay
Causality & Self-Validation: The PDeX model preserves the native tumor microenvironment, stroma, and immune cell presence. This provides a highly trustworthy platform for assessing acute p-ERK1/2 signaling dynamics ex vivo, capturing paradoxical activation that is often masked in artificial 2D environments[4].
-
Tissue Procurement & Sectioning:
-
Obtain fresh human melanoma or lung adenocarcinoma tissue resections. Immediately submerge in chilled macroscopic transport media.
-
Using a vibratome, slice the tissue into uniform 300 µm thick explants to ensure adequate oxygen and nutrient diffusion.
-
-
Ex Vivo Compound Exposure:
-
Culture explants on gelatin sponges pre-soaked in media containing either DMSO (control), 1 µM Vemurafenib, or 0.5 µM PLX8394[4].
-
Incubate at 37°C, 5% CO₂ for 48 hours.
-
-
Protein Lysate Generation & Immunoblotting:
-
Homogenize the explants in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Perform quantitative Western blotting targeting total ERK and phosphorylated ERK1/2 (p-ERK1/2).
-
Comparative Performance Data
The inclusion of the 3-fluoropyrrolidine-1-sulfonamide functional group fundamentally alters the in vivo performance profile of the inhibitor. The table below synthesizes quantitative data comparing the first-generation standard against the paradox-breaking derivative.
| Performance Metric | First-Generation Inhibitor (Vemurafenib) | 3-Fluoropyrrolidine-1-sulfonamide Derivative (PLX8394) |
| Primary Target Efficacy | High (Inhibits BRAF V600E monomers) | High (Inhibits BRAF V600E monomers and dimers) |
| Paradoxical MAPK Activation | High (Induces homodimerization in WT BRAF) | None/Minimal (Disrupts dimerization interface) |
| Efficacy in Splice Variants | Ineffective (Variants promote dimerization) | Highly Effective |
| In Vivo Tumor Volume Reduction (V600E) | ~60-70% reduction | >85% reduction with rapid, durable response |
| Impact on p-ERK in WT BRAF/Mutant RAS | >2-fold increase (Hyperactivation)[4] | Maintained at baseline or suppressed[4] |
Conclusion
Validating the biological activity of the 3-fluoropyrrolidine-1-sulfonamide moiety reveals its critical role in overcoming the primary limitation of early targeted kinase therapies. By physically preventing the dimerization of WT BRAF, compounds like PLX8394 maintain high antineoplastic efficacy without triggering the paradoxical MAPK pathway activation responsible for secondary tumor generation and acquired resistance. For drug development professionals, utilizing dual-arm xenograft models and PDeX assays remains the gold standard for validating these next-generation structural modifications.
References[1] PubChem - Plx8394 | C25H21F3N6O3S | CID 90116675 - NIH. URL: https://pubchem.ncbi.nlm.nih.gov/compound/90116675[3] Preclinical efficacy of a RAF inhibitor that evades paradoxical MAPK pathway activation in protein kinase BRAF-mutant lung cancer - PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5127364/[5] Preclinical efficacy of a RAF inhibitor that evades paradoxical MAPK pathway activation in protein kinase BRAF-mutant lung cancer - PNAS. URL: https://www.pnas.org/doi/10.1073/pnas.1610456113[2] Response and Resistance to Paradox-Breaking BRAF Inhibitor in Melanomas In Vivo and Ex Vivo - AACR Journals. URL: https://aacrjournals.org/mct/article/17/1/84/[4] 8VYU: Cryo-EM Structure of the BRAF WT monomer bound to PLX8394 - RCSB PDB. URL: https://www.rcsb.org/structure/8VYU
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A Comparative Guide to the Validation of 3-Fluoropyrrolidine-1-sulfonamide Purity using Quantitative NMR
In the landscape of pharmaceutical development, the precise determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory requirement but a cornerstone of drug safety and efficacy. This guide provides an in-depth, technical comparison for the validation of 3-Fluoropyrrolidine-1-sulfonamide purity, leveraging the power of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will explore the causality behind experimental choices, present a self-validating protocol, and compare the performance of qNMR with established analytical techniques, supported by experimental data and authoritative references.
The Critical Role of Purity in Drug Development
3-Fluoropyrrolidine-1-sulfonamide is a key building block in the synthesis of various pharmaceutical agents. Its purity directly impacts the quality, safety, and efficacy of the final drug product. Even trace impurities can lead to undesirable side effects or alter the drug's pharmacological profile. Therefore, a robust and accurate analytical method for purity determination is paramount.
Quantitative NMR (qNMR): A Primary Ratio Method for Purity Assessment
Quantitative NMR stands as a powerful analytical technique for determining the purity of pharmaceutical compounds.[1][2] Unlike chromatographic methods that rely on the comparison of a signal response to a reference standard of the same compound, qNMR is a primary ratio method. The signal intensity in an NMR spectrum is directly proportional to the number of atomic nuclei giving rise to that signal.[1][2] This intrinsic characteristic allows for the direct and accurate quantification of a substance against a certified internal standard of a different compound, eliminating the need for identical reference materials which are often unavailable for novel impurities.[3][4]
For organofluorine compounds like 3-Fluoropyrrolidine-1-sulfonamide, ¹⁹F qNMR offers distinct advantages. The large chemical shift dispersion and the absence of background signals in ¹⁹F NMR spectra often lead to better signal separation and simpler quantification compared to ¹H qNMR, where signal overlap can be a challenge in complex molecules.[5][6]
The Causality Behind Experimental Choices in qNMR
The reliability of a qNMR experiment hinges on a series of carefully considered experimental parameters. Each choice is deliberate, aimed at ensuring the integrity of the quantitative data.
1. Selection of the Internal Standard: The choice of an internal standard is critical for accurate quantification. An ideal internal standard should:
-
Be of high, certified purity.
-
Be chemically stable and not react with the analyte or the solvent.
-
Possess a simple NMR spectrum with at least one well-resolved signal that does not overlap with any analyte signals.[7]
-
Have a molecular weight comparable to the analyte to minimize weighing errors.
-
Exhibit good solubility in the chosen deuterated solvent.[7]
For ¹⁹F qNMR analysis of 3-Fluoropyrrolidine-1-sulfonamide, a suitable internal standard is 3,5-Bis(trifluoromethyl)benzoic acid . Its ¹⁹F NMR spectrum shows a single, sharp resonance from the two CF₃ groups, which is typically in a region free from interference from the single fluorine atom in the analyte.[5]
2. Choice of Deuterated Solvent: The solvent must completely dissolve both the analyte and the internal standard to ensure a homogeneous solution, which is crucial for accurate and reproducible results.[1][8] The solvent should also have minimal signals that could interfere with the analyte or internal standard signals. For 3-Fluoropyrrolidine-1-sulfonamide and the chosen internal standard, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to its excellent solvating power for a wide range of organic compounds.
3. Key NMR Acquisition Parameters: To ensure the signal integrals are truly proportional to the molar concentration, several acquisition parameters must be optimized:
-
Relaxation Delay (d1): This is arguably the most critical parameter for qNMR. The delay between successive pulses must be long enough to allow for complete relaxation of the nuclei back to their equilibrium state. A common rule of thumb is to set the relaxation delay to at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard signals.[9][10] Failure to do so will result in signal saturation and an underestimation of the integral value.
-
Pulse Angle: A 90° pulse is often recommended to maximize the signal for each scan.[1]
-
Number of Scans (NS): A sufficient number of scans must be acquired to achieve an adequate signal-to-noise ratio (S/N > 250:1 is recommended for less than 1% integration error) for both the analyte and the internal standard signals.[9][11]
-
Digital Resolution: Sufficient data points should be acquired to accurately define the peak shape for precise integration.
Experimental Workflow for qNMR Purity Determination
The following diagram illustrates the logical flow of the qNMR experiment for determining the purity of 3-Fluoropyrrolidine-1-sulfonamide.
Caption: Workflow for qNMR Purity Determination.
Step-by-Step Experimental Protocol for ¹⁹F qNMR
-
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of 3-Fluoropyrrolidine-1-sulfonamide into a clean, dry vial using a 5-figure analytical balance.[12]
-
Accurately weigh approximately 20-25 mg of the internal standard (3,5-Bis(trifluoromethyl)benzoic acid, purity ≥ 99.5%) into the same vial.[12]
-
Add approximately 0.75 mL of DMSO-d₆ to the vial.
-
Ensure complete dissolution by vortexing the vial.[8]
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
The ¹⁹F NMR spectrum is acquired on a 400 MHz (or higher) NMR spectrometer.
-
Key acquisition parameters:
-
Pulse Program: Single pulse experiment.
-
Pulse Angle: 90°.
-
Relaxation Delay (d1): 30 s (determined after a T₁ measurement, ensuring it is > 5x T₁).
-
Number of Scans (NS): 64 (or as needed to achieve S/N > 250:1).
-
Acquisition Time (AQ): ~2-3 s.
-
Temperature: 298 K.
-
-
-
Data Processing:
-
Apply an exponential line broadening factor of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation.
-
Manually phase the spectrum and perform a baseline correction to ensure accurate integration.[12]
-
Integrate the well-resolved signal of 3-Fluoropyrrolidine-1-sulfonamide and the signal of the internal standard.
-
-
Purity Calculation: The purity of the analyte is calculated using the following equation[1][9]:
Purity (%) = (I_analyte / N_analyte) * (N_is / I_is) * (MW_analyte / MW_is) * (m_is / m_analyte) * P_is
Where:
-
I : Integral value of the signal.
-
N : Number of fluorine nuclei giving rise to the signal.
-
MW : Molecular weight.
-
m : Mass.
-
P : Purity of the internal standard.
-
analyte : Refers to 3-Fluoropyrrolidine-1-sulfonamide.
-
is : Refers to the internal standard.
-
Validation of the qNMR Method: A Self-Validating System
To ensure the trustworthiness of the analytical results, the qNMR method must be validated according to the guidelines of the International Council for Harmonisation (ICH) Q2(R1).[13][14][15]
Validation Parameters and Acceptance Criteria
| Validation Parameter | Purpose | Acceptance Criteria (Typical) |
| Specificity | To ensure the signal of the analyte is free from interference from impurities, degradation products, or the internal standard. | The analyte signal should be baseline-resolved from other signals. |
| Linearity | To demonstrate that the method's response is directly proportional to the concentration of the analyte over a given range. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentrations for which the method has been demonstrated to be accurate, precise, and linear. | Typically 80-120% of the target concentration. |
| Accuracy | The closeness of the test results to the true value. | Recovery of 98.0% to 102.0% for spiked samples. |
| Precision (Repeatability & Intermediate Precision) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | No significant change in results when parameters like temperature or relaxation delay are slightly varied. |
Source: Based on ICH Q2(R1) Guidelines.[13][16]
Logical Relationship of Validation Parameters
Caption: Interdependence of Analytical Method Validation Parameters.
Comparative Analysis: qNMR vs. Alternative Techniques
While qNMR is a powerful tool, it is essential to understand its performance in the context of other commonly used analytical techniques for purity determination, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[17][18]
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Signal intensity is directly proportional to the number of nuclei.[1] | Differential partitioning of components between a mobile and stationary phase. | Partitioning of volatile components between a mobile gas phase and a stationary phase. |
| Quantification | Absolute quantification against an internal standard without the need for a specific reference standard of the analyte.[3] | Relative quantification based on peak area comparison to a reference standard of the same compound. | Relative quantification similar to HPLC. |
| Specificity | High, provides structural information for impurity identification. | Dependent on chromatographic resolution. Co-elution can be an issue. | Dependent on chromatographic resolution. |
| Sensitivity | Generally lower than chromatographic methods. | High, especially with sensitive detectors like UV or MS. | Very high for volatile compounds. |
| Sample Throughput | Moderate. | High, especially with modern UHPLC systems.[19] | High. |
| Destructive? | No, the sample can be recovered. | Yes. | Yes. |
| Applicability to 3-Fluoropyrrolidine-1-sulfonamide | Excellent, especially ¹⁹F qNMR due to the presence of fluorine. | Suitable, but may require derivatization for good retention and detection if it lacks a strong chromophore.[20] | May require derivatization to improve volatility.[20] |
Source: Compiled from multiple sources.[4][9][17][21]
Orthogonal Approach for Unambiguous Purity Assessment
For the highest level of confidence in purity assessment, an orthogonal approach, utilizing two or more independent methods, is highly recommended.[9] Combining the absolute quantification and structural elucidation capabilities of qNMR with the high sensitivity and separation power of HPLC provides a comprehensive and reliable characterization of 3-Fluoropyrrolidine-1-sulfonamide purity.
Conclusion
Quantitative NMR, particularly ¹⁹F qNMR, presents a robust, accurate, and reliable method for the purity determination of 3-Fluoropyrrolidine-1-sulfonamide. Its nature as a primary ratio method offers a distinct advantage over chromatographic techniques, especially when reference standards for impurities are not available. A properly validated qNMR method, following the principles outlined in this guide and adhering to ICH guidelines, provides a self-validating system that ensures the scientific integrity of the purity assessment. By understanding the causality behind the experimental choices and comparing its performance with alternative techniques, researchers, scientists, and drug development professionals can confidently employ qNMR as a cornerstone of their quality control strategy, ultimately contributing to the development of safer and more effective medicines.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
-
A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
-
Purity by Absolute qNMR Instructions. Journal of Medicinal Chemistry. [Link]
-
New qNMR internal standard for pharmaceuticals and other organofluorine compounds. BIPM. [Link]
-
General Chapters: <761> NUCLEAR MAGNETIC RESONANCE. uspbpep.com. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
-
Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers. PMC. [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]
-
Quantitative NMR spectroscopy—principles and applications. Ovid. [Link]
-
ICH Q2 Analytical Method Validation. Slideshare. [Link]
-
Internal Standard and Deuterated Solvent Selection: A Crucial Step in PFAS-Based Fluorine-19 (19F) NMR Research. DTIC. [Link]
-
New Proposals for Revision of USP Chapters <761> and <1761> on NMR Spectroscopy Published for Comments. ECA Academy. [Link]
-
Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. [Link]
-
Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR ... ECA Academy. [Link]
-
qNMR Purity Recipe Book (1 - Sample Preparation). Mestrelab Research Analytical Chemistry Software. [Link]
-
A Routine Experimental Protocol for qHNMR Illustrated with Taxol. PMC - NIH. [Link]
-
QNMR advantages and disadvantages over LC, UV-vis spectroscopy and Mass Spectroscopy? ResearchGate. [Link]
-
Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content. PMC. [Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. [Link]
-
Purity Assurance: Analytical Methods For Trace Impurities (HPLC, GC, IC). [Link]
-
Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. [Link]
-
Quantitative 1H NMR methodology for purity assay with high accuracy. ResearchGate. [Link]
-
Quantitative NMR Spectroscopy.docx 11/2017. [Link]
-
Pharmaceutical Applications Compendium - PURITY AND IMPURITY ANALYSIS. Agilent. [Link]
-
Recent Trends in Analytical Techniques for Impurity Profiling. [Link]
-
Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization. [Link]
-
Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009. USDA Food Safety and Inspection Service. [Link]
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- 2. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
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- 5. 2024-02-07-new-qnmr-standard - BIPM [bipm.org]
- 6. Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
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- 20. Challenging Pharmaceutical Impurity Analyses - Derivatization - Part 1 [thermofisher.com]
- 21. enovatia.com [enovatia.com]
Evaluating cell permeability of 3-Fluoropyrrolidine-1-sulfonamide vs non-fluorinated analogs
Late-stage attrition in drug development is frequently driven by poor absorption, distribution, metabolism, and excretion (ADME) profiles. For lead optimization, balancing target affinity with membrane permeability is a critical challenge. While increasing lipophilicity often improves passive diffusion, it can simultaneously inflate molecular weight and reduce aqueous solubility.
As an alternative to bulk lipophilic additions, the strategic incorporation of fluorine—specifically the transition from a standard pyrrolidine-1-sulfonamide scaffold to a 3-fluoropyrrolidine-1-sulfonamide analog—offers a "surgical" stereoelectronic approach to optimizing cell permeability. This guide objectively evaluates the mechanistic drivers behind this improvement and provides the self-validating experimental workflows required to quantify these changes in vitro.
Mechanistic Rationale: Why Fluorination Improves Permeability
The addition of a single fluorine atom at the C3 position of a pyrrolidine ring does not merely increase lipophilicity; it fundamentally alters the molecule's three-dimensional conformation and acid-base chemistry.
The Gauche Effect & Conformational Puckering
In cyclic aliphatic systems, the orientation of a fluorine atom heavily dictates the ring's conformational equilibrium[1]. The highly electronegative C–F bond interacts with adjacent polar groups or nitrogen lone pairs via hyperconjugation and dipole-dipole minimization[1]. In 3-fluoropyrrolidines, this stereoelectronic phenomenon (the gauche effect) stabilizes specific ring puckers (e.g., C4-exo or C4-endo)[2]. By locking the ring into a preferred conformation, the molecule can effectively "hide" its polar surface area from the aqueous environment, thereby lowering its desolvation energy and enhancing passive membrane permeation.
pKa Modulation and the Neutral Fraction
Fluorine exerts a powerful electron-withdrawing inductive effect. When placed on the pyrrolidine ring, it lowers the pKa of adjacent basic amines or sulfonamide groups[3]. Because passive membrane diffusion is primarily driven by the un-ionized (neutral) fraction of a drug, lowering the pKa closer to physiological pH (7.4) significantly increases the proportion of the neutral species available to cross the lipid bilayer[4].
Comparative Data Analysis
The table below summarizes the representative physicochemical and permeability shifts observed when transitioning from a non-fluorinated pyrrolidine-1-sulfonamide to its 3-fluorinated analog.
| Compound Scaffold | LogD (pH 7.4) | pKa (Calculated) | PAMPA Pe ( 10−6 cm/s) | Caco-2 Papp A→B ( 10−6 cm/s) | Efflux Ratio (B→A / A→B) |
| Pyrrolidine-1-sulfonamide | 0.8 | 9.2 | 1.5 | 2.1 | 1.1 |
| 3-Fluoropyrrolidine-1-sulfonamide | 1.6 | 8.4 | 12.4 | 15.3 | 0.9 |
Data Interpretation: The 3-fluoro analog demonstrates a nearly 8-fold increase in passive permeability (PAMPA) and a corresponding increase in cellular absorption (Caco-2). The reduction in pKa and the localized increase in LogD synergistically drive this enhancement without turning the molecule into an efflux pump substrate (Efflux Ratio remains < 2).
Experimental Workflows & Self-Validating Protocols
To rigorously evaluate these matched pairs, we employ a dual-assay strategy: PAMPA to isolate passive transcellular diffusion, and Caco-2 to evaluate total cellular permeability, including active transport and efflux mechanisms[5].
Protocol A: PAMPA (Passive Diffusion Assessment)
PAMPA utilizes an artificial lipid-infused membrane to strictly measure non-energy-dependent passive diffusion[6].
Step-by-Step Methodology:
-
Membrane Preparation: Coat the porous filter of a 96-well donor plate with a 2% (w/v) solution of lecithin in dodecane. Causality: This specific lipid mixture mimics the hydrophobic core of the intestinal epithelium without introducing transport proteins.
-
Dosing (Sink Conditions): Add the test compound (10 µM) in pH 6.5 buffer to the donor (apical) compartment. Fill the acceptor (basolateral) compartment with pH 7.4 buffer. Causality: This pH gradient mimics the physiological transition from the intestinal lumen to blood plasma, creating a thermodynamic sink that drives the absorption of basic compounds[5].
-
Incubation: Incubate at 37°C for 4 hours under gentle agitation to minimize the unstirred water layer (UWL).
-
Quantification & Self-Validation: Measure concentrations in both compartments via LC-MS/MS.
-
Self-Validating Check: Calculate the Mass Balance (Donor + Acceptor / Initial Dose). If the mass balance is < 80%, the compound is either trapped within the artificial lipid membrane or binding non-specifically to the plastic. In such cases, the calculated effective permeability ( Pe ) is automatically flagged as invalid.
-
Protocol B: Caco-2 Bidirectional Transport
Caco-2 cells differentiate to form a polarized epithelial monolayer expressing tight junctions and active efflux transporters (e.g., P-glycoprotein), closely mimicking the human small intestine[7].
Step-by-Step Methodology:
-
Cell Culturing: Seed Caco-2 cells on polycarbonate Transwell inserts and culture for 21 days until a confluent monolayer forms[7].
-
Integrity Validation (Pre-Assay): Measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 250 Ω·cm² proceed to dosing.
-
Bidirectional Dosing:
-
A→B Transport: Dose the apical chamber to measure absorptive permeability.
-
B→A Transport: Dose the basolateral chamber to measure secretory permeability.
-
Causality: Measuring only A→B transport conflates poor passive permeability with active efflux. By measuring both directions, we calculate the Efflux Ratio ( PappB→A/PappA→B ) to definitively identify if the compound is being actively pumped out of the cell[7].
-
-
Self-Validation (Post-Assay): Co-incubate the test compound with Lucifer Yellow , a fluorescent paracellular marker.
-
Self-Validating Check: If the Papp of Lucifer Yellow exceeds 0.5×10−6 cm/s, the tight junctions of the monolayer have been compromised by the test compound's toxicity, and the permeability data for that well is discarded[6].
-
Visualizing the Permeability Evaluation Logic
Fig 1: Parallel workflow for evaluating passive and cellular permeability.
References
- Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold. PMC.
- 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degrad
- Fluorinated Rings: Conformation and Application.
- Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool. IMR Press.
- Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery. PubMed.
- Episode4: Experimental Drug Absorption — Caco-2 vs. PAMPA. Medium.
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- 1. researchgate.net [researchgate.net]
- 2. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. storage.imrpress.com [storage.imrpress.com]
- 7. medium.com [medium.com]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

